5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNAJJTKKUMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418300 | |
| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-10-6 | |
| Record name | 1501-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a crucial scaffold in medicinal chemistry. The synthesis is presented in a multi-step process, beginning with the formation of the core heterocyclic structure, followed by functional group manipulations to yield the final product. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and a visual representation of the synthetic pathway.
Core Synthesis Pathway
The most common and well-documented pathway for the synthesis of this compound involves a three-stage process:
-
Formation of the Pyrrolo[2,3-d]pyrimidinone Core: Construction of the initial 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: Conversion of the pyrimidinone to the more reactive 4-chloro intermediate.
-
Amination: Displacement of the chloro group with an amino group to yield the final product.
The following sections provide detailed experimental procedures and data for each of these key stages.
Stage 1: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
A robust method for the synthesis of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate involves a one-pot reaction starting from acetamidoacetone and cyanoacetamide. This approach circumvents the use of hazardous reagents like Raney nickel, which is common in older synthetic routes.[1][2]
Experimental Protocol: One-Pot Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one[1]
-
Reaction Setup: To a solution of acetamidoacetone (1.0 eq) in a suitable solvent such as ethanol, add cyanoacetamide (1.0 eq) and a base, for example, sodium ethoxide (1.1 eq).
-
Initial Cyclization: The mixture is heated to reflux for a specified period to form the intermediate, 2-amino-4-methyl-1H-pyrrole-3-carboxamide.
-
Ring Closure to Form the Pyrimidinone: Without isolation of the pyrrole intermediate, formamide (a large excess) is added to the reaction mixture. The temperature is then raised to a higher reflux temperature to facilitate the cyclization to the desired 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried under vacuum.
Quantitative Data for Stage 1
| Parameter | Value | Reference |
| Starting Material 1 | Acetamidoacetone | [1] |
| Starting Material 2 | Cyanoacetamide | [1] |
| Base | Sodium Ethoxide | [1] |
| Solvent | Ethanol, Formamide | [1] |
| Temperature | Reflux | [1] |
| Overall Yield | 55-61% | [1] |
Stage 2: Synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The second stage involves the chlorination of the pyrimidinone ring system. This is a standard transformation in heterocyclic chemistry, typically achieved using phosphoryl chloride (POCl₃).
Experimental Protocol: Chlorination
-
Reaction Setup: 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is suspended in an excess of phosphoryl chloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Isolation: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data for Stage 2
| Parameter | Value | Reference |
| Starting Material | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | General Procedure |
| Reagent | Phosphoryl chloride (POCl₃) | General Procedure |
| Catalyst (optional) | N,N-diisopropylethylamine | General Procedure |
| Temperature | Reflux | General Procedure |
| Yield | Typically high (>80%) | General Procedure |
Stage 3: Synthesis of this compound
The final step is the amination of the 4-chloro intermediate. This nucleophilic aromatic substitution reaction is typically carried out using ammonia.
Experimental Protocol: Amination[3][4][5]
-
Reaction Setup: 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is placed in a sealed pressure vessel with a solution of ammonia in an alcohol, such as methanol or ethanol.
-
Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C for several hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water or another suitable solvent to induce crystallization. The solid product, this compound, is collected by filtration, washed, and dried.
Quantitative Data for Stage 3
| Parameter | Value | Reference |
| Starting Material | 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | [3][4] |
| Reagent | Ammonia (in Methanol or Ethanol) | [3][4] |
| Solvent | Methanol or Ethanol | [3][4] |
| Temperature | 100-150 °C | [3][4] |
| Yield | Typically good to excellent | [3][4] |
Visualizing the Synthesis Pathway
The following diagram illustrates the core synthetic pathway described in this guide.
Caption: Synthesis of this compound.
Alternative Approaches and Considerations
While the pathway detailed above is a common and effective method, other synthetic strategies exist. For instance, the pyrrole ring can be constructed onto a pre-existing pyrimidine ring. The choice of a specific route may depend on the availability of starting materials, scalability, and the desired purity of the final product. Researchers should always conduct a thorough literature search and consider safety and environmental factors before undertaking any synthetic work.
References
An In-depth Technical Guide to the Chemical Properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrrole ring fused to a pyrimidine ring. This core structure, known as 7-deazapurine, is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged" structure in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | Vulcanchem[1] |
| Molecular Weight | 148.17 g/mol | Vulcanchem[1] |
| CAS Number | 1501-10-6 | Vulcanchem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in dimethyl sulfoxide (predicted for the parent scaffold) | ChemicalBook[2] |
| pKa | Not available | - |
| LogP | Not available | - |
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of closely related derivatives found in the literature, the expected spectral characteristics are outlined below. These should be used as a guide for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the amine protons, and the aromatic protons on the pyrrole and pyrimidine rings. Based on related compounds, the aromatic protons would likely appear in the range of 6.5-8.5 ppm, the amine protons as a broad singlet, and the methyl group as a singlet around 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR would reveal signals for the methyl carbon and the carbons of the fused heterocyclic ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands corresponding to N-H stretching of the amine and the pyrrole ring (typically in the 3100-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic rings, and C=N and C=C stretching vibrations of the pyrimidine and pyrrole rings.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.17 m/z). Fragmentation patterns would be indicative of the fused ring structure.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general synthetic approach can be inferred from the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. These syntheses often involve the construction of the pyrimidine ring onto a pre-existing pyrrole or the formation of the pyrrole ring from a pyrimidine precursor.
Representative Synthetic Workflow
A plausible synthetic route could involve the cyclization of a substituted pyrrole with a suitable pyrimidine precursor. The general workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidines.
Biological Activity and Signaling Pathways
The this compound scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family of enzymes.[3][4] The JAK family plays a critical role in the JAK-STAT signaling pathway, which is integral to cellular responses to a multitude of cytokines and growth factors, thereby regulating processes such as immunity, inflammation, and hematopoiesis.[5][6]
Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.[7] Consequently, inhibitors of this pathway, such as those based on the pyrrolo[2,3-d]pyrimidine structure, are of significant therapeutic interest.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for signal transduction from extracellular ligands to the nucleus, culminating in the transcription of target genes.[7][8] The key components of this pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[5][6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
As depicted in the diagram, the binding of a cytokine to its receptor initiates a cascade of events starting with the activation of JAKs through autophosphorylation. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription. This compound, as a representative of its structural class, is predicted to function as an ATP-competitive inhibitor of JAKs, thereby blocking the phosphorylation of STATs and interrupting the downstream signaling cascade.
Conclusion
This compound is a compound of considerable interest due to its core structural motif, which is prevalent in a number of clinically relevant kinase inhibitors. While specific experimental data for this particular analog is sparse in the public domain, its properties and biological activities can be inferred from the extensive research on the broader class of pyrrolo[2,3-d]pyrimidines. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules. Further experimental characterization of this compound is warranted to fully elucidate its chemical and pharmacological profile.
References
- 1. This compound (1501-10-6) for sale [vulcanchem.com]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Spectroscopic and Experimental Profile of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This pyrrolopyrimidine derivative is a key structural motif in numerous biologically active molecules and serves as a critical building block in medicinal chemistry and drug development. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and presents detailed, adaptable experimental protocols for its characterization. The information herein is intended to support researchers in the synthesis, identification, and utilization of this compound in the development of novel therapeutics.
Introduction
This compound, a derivative of 7-deazapurine, is a compound of significant interest in the field of medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of various kinase inhibitors and other therapeutic agents. The addition of a methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and quality control of this compound in research and development settings.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N7-H |
| ~8.0 | s | 1H | H2 |
| ~7.0 | s | 1H | H6 |
| ~6.5 | br s | 2H | NH₂ |
| ~2.3 | s | 3H | C5-CH₃ |
Note: Chemical shifts are approximate and based on analogous compounds. The broad singlets for the NH and NH₂ protons are due to exchange with the solvent.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~157.0 | C4 |
| ~152.0 | C2 |
| ~150.0 | C7a |
| ~120.0 | C6 |
| ~103.0 | C4a |
| ~100.0 | C5 |
| ~14.0 | C5-CH₃ |
Note: Chemical shifts are approximate and based on analogous compounds.
Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Assignment |
| 149.08 | [M+H]⁺ |
Note: The exact mass of C₇H₈N₄ is 148.0749.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine and pyrrole) |
| 2950-2850 | C-H stretching (methyl) |
| ~1640 | N-H bending (amine) |
| ~1580 | C=N stretching (pyrimidine) |
| ~1450 | C=C stretching (aromatic) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of heterocyclic compounds and can be adapted as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a single quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Acquisition Parameters (Positive Ion Mode):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50) with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ion Source: ESI.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
Perform a background scan with no sample on the ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Crystal Structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The substitution at the 5-position, particularly with a methyl group, plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. This technical guide provides an in-depth analysis of the crystal structure of derivatives based on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, offering insights into their synthesis, structural characteristics, and biological significance.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] The pyrrolo[2,3-d]pyrimidine core mimics the purine ring system of adenine, allowing these compounds to interact with the ATP-binding sites of various kinases.[2] This interaction can disrupt cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.[2][3] Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for structure-based drug design and the development of next-generation inhibitors with improved potency and selectivity.
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.[1]
General Synthetic Approach
A representative synthetic route to a substituted pyrrolo[2,3-d]pyrimidine derivative is outlined below. The synthesis of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine, a complex derivative for which a crystal structure has been determined, provides a practical example of the chemical transformations involved.
Experimental Protocol: Synthesis of a Tricyclic Pyrrolo[2,3-d]pyrimidine Derivative
-
Synthesis of the Pyrrolopyrimidinone Core: The synthesis begins with the construction of the 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one intermediate.
-
Chlorination: The pyrrolopyrimidinone is treated with phosphorus oxychloride (POCl₃) to yield a reactive chloro intermediate.
-
Amination: The appropriate aromatic amine is then added to the reaction mixture.
-
Purification: The reaction mixture is washed with an aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The final product is purified by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as a mixture of dichloromethane and hexane, at room temperature.
Crystal Structure Analysis
While a crystal structure for the parent this compound is not publicly available, the crystal structure of a more complex derivative, (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (CCDC deposition number: 2169282), provides valuable insights into the geometry and packing of this class of compounds.
Crystallographic Data
The following table summarizes the crystallographic data for a representative derivative.
| Parameter | Value |
| CCDC Deposition Number | 2169282 |
| Empirical Formula | C₂₃H₂₀Cl₂N₄ |
| Formula Weight | 423.34 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.783(3) Å |
| b | 18.049(5) Å |
| c | 10.934(3) Å |
| α | 90° |
| β | 105.478(10)° |
| γ | 90° |
| Volume | 2048.8(10) ų |
| Z | 4 |
| Density (calculated) | 1.373 Mg/m³ |
| Absorption Coefficient | 0.360 mm⁻¹ |
| F(000) | 880 |
| Refinement Details | |
| R-int | 0.0526 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2σ(I)] | R1 = 0.0575, wR2 = 0.1478 |
| R indices (all data) | R1 = 0.0931, wR2 = 0.1687 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) for a representative derivative.
Molecular Geometry
The crystal structure reveals key geometric features of the pyrrolo[2,3-d]pyrimidine core. The fused ring system is essentially planar. The bond lengths and angles are within the expected ranges for similar heterocyclic systems. The substituents on the core adopt specific conformations that are stabilized by intramolecular and intermolecular interactions.
Note: A detailed table of bond lengths and angles would be included here, sourced from the CIF file of the specific crystal structure.
Biological Activity and Signaling Pathways
Derivatives of this compound are potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and other diseases. These compounds typically act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a multi-step process that involves crystallization, data collection, structure solution, and refinement.
Detailed Methodology for X-ray Crystallography
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
The crystal structure of this compound derivatives provides invaluable information for understanding their structure-activity relationships. The detailed knowledge of their three-dimensional geometry, conformational preferences, and intermolecular interactions is essential for the rational design of more effective and selective therapeutic agents. The combination of synthetic chemistry, X-ray crystallography, and biological evaluation will continue to drive the development of this important class of compounds for the treatment of a wide range of diseases.
References
The Biological Activity of Novel 7-Deazapurine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of analogs with significant therapeutic potential. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom alters the electron distribution and provides a versatile handle for chemical modification. This often leads to compounds with enhanced biological activity, including potent anticancer, antiviral, and kinase inhibitory properties. This in-depth technical guide provides a comprehensive overview of the biological activities of novel 7-deazapurine analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
7-Deazapurine analogs have demonstrated a broad spectrum of biological activities. The primary areas of investigation include their use as anticancer agents, antiviral therapeutics, and specific enzyme inhibitors, particularly protein kinases.
Anticancer and Cytotoxic Activity
Many 7-deazapurine nucleosides exhibit potent cytostatic and cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often complex, frequently involving intracellular phosphorylation to the corresponding nucleotides, which can then interfere with critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1]
Table 1: Cytotoxic Activity of Novel 7-Deazapurine Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 (Isatin Hybrid) | HepG2 (Hepatocellular Carcinoma) | MTT | 6.11 ± 0.4 | [2] |
| MCF-7 (Mammary Gland Cancer) | MTT | 5.93 ± 0.3 | [2] | |
| MDA-MB-231 (Breast Cancer) | MTT | 2.48 ± 0.1 | [2] | |
| HeLa (Epithelioid Cervix Carcinoma) | MTT | 1.98 ± 0.1 | [2] | |
| 7-benzyl-9-deazaadenosine (14b) | L1210 (Leukemia) | Not Specified | 0.07 | [2] |
| P388 (Leukemia) | Not Specified | 0.1 | [2] | |
| CCRF-CEM (Lymphoblastic Leukemia) | Not Specified | 0.2 | [2] | |
| B16F10 (Melanoma) | Not Specified | 1.5 | [2] | |
| 7-methyl-9-deazaadenosine (14a) | L1210 (Leukemia) | Not Specified | 0.4 | [2] |
| P388 (Leukemia) | Not Specified | 0.7 | [2] | |
| CCRF-CEM (Lymphoblastic Leukemia) | Not Specified | 0.3 | [2] | |
| B16F10 (Melanoma) | Not Specified | 1.5 | [2] |
Antiviral Activity
Sugar-modified derivatives of 7-deazapurine nucleosides have shown significant promise as antiviral agents, particularly against RNA viruses.[3] For instance, 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides have demonstrated potent anti-HCV activity. The antiviral mechanism often involves the inhibition of viral RNA-dependent RNA polymerase.[4]
Table 2: Antiviral Activity of Novel 7-Deazapurine Analogs
| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6e | Dengue Virus (DENV) | DENV Replication | 2.081 ± 1.102 | 150.06 ± 11.42 (A549 cells) | 72.11 | |
| 146.47 ± 11.05 (HepG2 cells) | 63.7 | |||||
| Compound 10 (α-form) | HIV-1 | Not Specified | 0.71 ± 0.25 | >100 | >140 | [5] |
| 7-vinyl-7-deaza-adenine nucleoside (7, β-form) | Hepatitis C Virus (HCV) | HCV Replicon | EC90 = 7.6 | Not Specified | Not Specified | [5] |
Kinase Inhibition
The 7-deazapurine scaffold is a key structural motif for the development of ATP-competitive kinase inhibitors.[6] These compounds can modulate the activity of crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.
Table 3: Kinase Inhibitory Activity of Novel 7-Deazapurine Analogs
| Compound | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Compound 5 (Isatin Hybrid) | EGFR | ELISA | 21.31 ± 1.5 | [7] |
| Her2 | ELISA | 33.42 ± 2.1 | [7] | |
| VEGFR2 | ELISA | 15.18 ± 1.1 | [7] | |
| CDK2 | ELISA | 41.57 ± 2.5 | [7] | |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | Kinase enzymatic assay | 0.21 | [6] |
| EGFR (wild-type) | Kinase enzymatic assay | 22 | [6] | |
| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | In vitro enzyme inhibition | 11.9 | [6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the evaluation of the biological activity of novel compounds. The following sections provide protocols for key experiments cited in the study of 7-deazapurine analogs.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine analog and incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the compound concentration.[3]
Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method for determining the in vitro kinase inhibitory activity of a compound using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Plate Preparation: Add the specific kinase and its corresponding antibody to separate wells of a 96-well plate.
-
Compound/Standard Addition: Add 100 µL of a standard solution or the test compound (e.g., compound 5) to the wells.
-
Incubation: Incubate the plate at room temperature for 2.5 hours.
-
Washing: Wash the wells to remove unbound substances.
-
Detection: Follow the specific ELISA kit manufacturer's instructions for the addition of substrate and stop solution.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.[10]
-
Cell Treatment: Culture cells with the 7-deazapurine analog of interest for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least two hours.[10]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[10][11]
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by 7-deazapurine analogs can aid in understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
General Mechanism of Action of Cytotoxic 7-Deazapurine Nucleosides
Experimental Workflow for Cytotoxicity Screening
STING Signaling Pathway Activation by 7-Deazapurine Analogs
Inhibition of Kinase Signaling by 7-Deazapurine Analogs
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
The Pyrrolo[2,3-d]pyrimidine Core: A Comprehensive Technical Guide to its Discovery and Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold, a privileged heterocyclic system often referred to as 7-deazapurine, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] This technical guide provides an in-depth overview of the discovery and synthesis of the pyrrolo[2,3-d]pyrimidine core, tailored for researchers, scientists, and professionals in drug development.
Discovery and Therapeutic Significance
The pyrrolo[2,3-d]pyrimidine core is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities.[2] Its discovery as a potent pharmacophore has led to the development of several clinically important drugs. For instance, Pemetrexed, an antifolate drug, is used in the treatment of non-small-cell lung cancer and malignant pleural mesothelioma.[2] Furthermore, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[3][4][5][6][7]
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of potent inhibitors of Focal Adhesion Kinase (FAK)[3], Axl kinase[4], RET kinase[5][8], and Aurora A kinase[7], all of which are implicated in cancer progression and metastasis. Beyond oncology, this core has been explored for its potential in treating a wide range of diseases, including those with inflammatory, viral, bacterial, and diabetic origins.[2]
Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core
The construction of the pyrrolo[2,3-d]pyrimidine ring system can be achieved through various synthetic methodologies. The two classical approaches involve the formation of the pyrimidine ring onto a pre-existing pyrrole or, conversely, the construction of the pyrrole ring from a pyrimidine precursor.[9] Modern synthetic chemistry has expanded this repertoire to include multi-component reactions, cascade annulations, and metal-catalyzed cross-coupling reactions, offering efficient and versatile routes to this important scaffold.
Cascade Annulation Reactions
A concise and efficient method for synthesizing pyrrolo[2,3-d]pyrimidines involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones.[2] This one-step process involves a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening, affording the desired products in good to excellent yields.[2]
Multi-Component Reactions (MCRs)
One-pot, three-component reactions provide a green and efficient approach to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[10] The reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol yields the target compounds in high yields.[10] This method offers several advantages, including operational simplicity, short reaction times, and mild reaction conditions.[10]
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the synthesis of pyrrolo[2,3-d]pyrimidines.[11] For instance, the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate, can be achieved from 5-bromo-2,4-dichloropyrimidine through a copper-catalyzed process.[11]
Synthesis from Pyrrole Precursors
Another common strategy involves the construction of the pyrimidine ring onto a functionalized pyrrole. This can be achieved through the reaction of aminopyrroles with various reagents to form the fused pyrimidine ring.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of different synthetic approaches and the biological activity of selected pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Comparison of Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidines
| Synthetic Method | Key Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Cascade Annulation | 6-amino-1,3-dimethyluracil, aurones | I₂ | DMSO | 1 h | 64-99 | [2] |
| Three-Component Reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB | Ethanol | 60-80 min | 73-95 | [10] |
| Carbonyl-Amine Condensation | Tricyclic pyrrolo[2,3-d]pyrimidinones, amines | Tf₂O/2-methoxypyridine | DCM | Not specified | 45-99 | [1] |
| Cu-Catalyzed Coupling | 5-bromo-2,4-dichloropyrimidine, propargyl alcohol | CuCl | DMSO | 48 h | Not specified | [11] |
Table 2: Biological Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 10b | FAK | A549 | 0.8 | [3] |
| 8g | DDR2 (predicted) | HT-29 | 4.01 | [1] |
| 8a | Not specified | HeLa | 19.22 | [1] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 | 0.04-0.204 | [12] |
| 59 | RET-wt, RET V804M | Not specified | Low nanomolar | [5][8] |
| 12i | Mutant EGFR | HCC827 | Not specified (493-fold more potent than in normal cells) | [6] |
| A6 | Menin-MLL interaction | MV4-11 | 1.07 | [13] |
| 11 | Aurora A | Gastric cancer organoids | 3.5 | [7] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for some of the key synthetic methods discussed.
General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines via Cascade Annulation[2]
A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv., 0.26 mmol), aurone (0.25 mmol), and I₂ (10 mol%, 0.025 mmol) is stirred in DMSO (0.5 mL) at 100 °C for 1 h. The reaction mixture is then cooled to room temperature and quenched by the addition of saturated aqueous Na₂S₂O₃ (0.5 mL). Water (5 mL) is added to precipitate the product. The precipitate is filtered and washed successively with H₂O, EtOH, and Et₂O, then dried to afford the pure pyrrolo[2,3-d]pyrimidine.
General Procedure for the One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[10]
A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (5 mL) is stirred at 50 °C for the appropriate time (typically 60-80 minutes). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Synthesis of (E)-2-(4-Chlorophenyl)-N-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (8b)[1]
To a solution of 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a) and 4-fluoroaniline in DCM at 0 °C, Tf₂O and 2-methoxypyridine are added. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is worked up to provide the desired imine.
Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9)[11]
To a solution of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (8) in THF, concentrated hydrochloric acid is added. After stirring for 1 hour, water is added, and the mixture is extracted with EtOAc. The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to give the aldehyde.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: Signaling pathways targeted by pyrrolo[2,3-d]pyrimidine inhibitors.
Caption: General workflow for the development of pyrrolo[2,3-d]pyrimidine-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrrolo[2,3-d]pyrimidines as potent menin-mixed lineage leukemia interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Kinase Inhibition Profile of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the versatile scaffold, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a core component in the development of targeted kinase inhibitors. This document details the primary synthetic routes from commercially available starting materials, presents key quantitative data for related compounds, and visualizes the intricate signaling pathways influenced by its derivatives.
Core Synthesis Strategies
The synthesis of this compound and its analogs predominantly relies on two strategic approaches: the construction of the pyrrole ring onto a pre-existing pyrimidine core or the formation of the pyrimidine ring from a substituted pyrrole precursor. A common and efficient method involves the use of a halogenated pyrrolo[2,3-d]pyrimidine intermediate, which readily undergoes nucleophilic substitution to introduce the desired amine functionality.
A prevalent and effective starting material for the synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a versatile platform for introducing various amines at the C4 position. While the direct synthesis of the 5-methyl variant is not extensively detailed as a singular procedure in publicly available literature, a highly plausible and efficient route can be extrapolated from established protocols for analogous structures.
Proposed Synthetic Pathway
A logical and efficient synthetic pathway to this compound commences with the commercially available 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate can be aminated to yield the final product.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the synthesis of structurally related 4-amino-pyrrolo[2,3-d]pyrimidines, which can be applied to the synthesis of the target molecule.
Protocol 1: Amination of 4-Chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from the synthesis of 4-amino-5-fluoro-7-(2′-deoxy-2′-fluoro-2′-C-methyl-β-d-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine[1].
Materials:
-
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Aqueous ammonia (25-28%)
-
1,4-Dioxane
-
Autoclave
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
A mixture of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, 1,4-dioxane, and 25–28% aqueous ammonia is placed in an autoclave.
-
The autoclave is sealed and heated to 120°C for 14 hours.
-
After cooling to room temperature, the reaction mixture is evaporated in vacuo.
-
The residue is purified by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane to yield this compound.
Biological Activity and Kinase Inhibition
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure for ATP-competitive kinase inhibition.
Quantitative Data on Kinase Inhibition
The following tables summarize the inhibitory activities of various this compound derivatives against key kinase targets.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Derivative A | JAK1 | 12.6 | [2] |
| Derivative B | JAK2 | >134.9 | [2] |
| Derivative C | Aurora A | 20 | [3] |
| Derivative D | Aurora B | 30 | [3] |
| Derivative E | VEGFR-2 | 52.4 | [4] |
Note: The specific structures of "Derivative A-E" are detailed in the cited literature and represent close analogs of the core molecule.
Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways implicated in disease pathogenesis.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and inflammation.[5][6] Inhibitors targeting JAKs, particularly JAK1 and JAK3, have shown efficacy in treating autoimmune diseases like rheumatoid arthritis.[7]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels.[4] In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis. Inhibitors of VEGFR-2 can effectively block this process.[8][9]
Aurora Kinase and Cell Cycle Regulation
Aurora kinases are essential for mitotic progression.[3] Their overexpression is common in many cancers, leading to uncontrolled cell division. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis.[10]
Conclusion
This compound represents a cornerstone scaffold in the design of novel kinase inhibitors. Its synthesis, achievable through robust and adaptable chemical routes, provides a foundation for extensive derivatization and optimization. The demonstrated potent and often selective inhibition of key kinases involved in cancer and autoimmune diseases underscores the therapeutic promise of this chemical class. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of next-generation targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with experimental findings for structurally analogous compounds to offer a robust profile. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and illustrates relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the available and estimated data for this compound.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₇H₈N₄ | PubChem |
| Molecular Weight | 148.17 g/mol | PubChem |
| Canonical SMILES | CC1=CNC2=C1C(=NC=N2)N | PubChem |
| InChI Key | KSOREMDAQHJJKY-UHFFFAOYSA-N | PubChem |
| CAS Number | 7752-54-7 | PubChem |
| Topological Polar Surface Area | 56.7 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| XLogP3 | 0.3 | PubChem |
Table 2: Experimental and Estimated Physicochemical Properties
| Property | Experimental/Estimated Value | Notes and Comparison with Analogs |
| Melting Point (°C) | Estimated: 220-240 | The melting point of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, is reported to be 257-259 °C. N-phenyl substituted analogs show melting points in the range of 219-359 °C depending on the substitution on the phenyl ring. For instance, N-(2-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a melting point of 219 °C, while N-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine melts at 359 °C. Tricyclic derivatives also exhibit a wide range of melting points, for example, 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one melts at 171–173 °C.[1][2] |
| Boiling Point (°C) | Not available | High melting point suggests decomposition before boiling under atmospheric pressure. |
| Solubility | Predicted to have low aqueous solubility. | The pyrrolo[2,3-d]pyrimidine core is generally characterized by low water solubility. Solubility can be influenced by pH due to the presence of basic nitrogen atoms. It is expected to be soluble in organic solvents like DMSO and methanol. |
| pKa (acidic) | Estimated: ~9-10 (pyrrole N-H) | The pyrrole nitrogen is weakly acidic. |
| pKa (basic) | Estimated: ~4-5 (pyrimidine ring nitrogens) | The pyrimidine ring nitrogens are basic and can be protonated at acidic pH. The pKa of the parent pyrimidine is 1.3.[3] |
| logP (Octanol/Water) | Computed (XLogP3): 0.3 | This value suggests a relatively balanced lipophilicity, which is often desirable for drug candidates. |
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are well-documented as potent inhibitors of Janus kinases (JAKs). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. This compound, as a member of this chemical class, is predicted to act as a JAK inhibitor.
Experimental Protocols
The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small amount of the crystalline this compound is finely ground.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded to define the melting range.
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.
Methodology (Thermodynamic Solubility):
-
An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic and basic centers like this compound, determining the pKa values is essential for understanding its ionization state at different physiological pHs.
References
Methodological & Application
Application Notes and Protocols for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of numerous targeted therapies.[1] This 7-deazapurine analog has demonstrated significant potential as a kinase inhibitor, with derivatives showing promise in the treatment of cancers, autoimmune diseases, and inflammatory conditions.[1][2] Its structural features allow for versatile modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This document provides an overview of the applications of this scaffold in drug discovery, with a focus on its utility as a Janus Kinase (JAK) inhibitor, exemplified by the clinical candidate Abrocitinib (PF-04965842). Detailed protocols for relevant biochemical and cell-based assays are provided to guide researchers in the evaluation of compounds based on this valuable scaffold.
Key Biological Target: Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is activated by numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, making JAKs attractive therapeutic targets.[3][6] Derivatives of this compound have been successfully developed as potent and selective JAK inhibitors.[4][7]
Signaling Pathway
The binding of a cytokine to its receptor initiates the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Quantitative Data: A Case Study of Abrocitinib (PF-04965842)
Abrocitinib is a selective JAK1 inhibitor built upon the this compound scaffold, developed for the treatment of autoimmune diseases.[8] The following tables summarize its inhibitory activity.
Table 1: In Vitro Kinase Inhibition Profile of Abrocitinib
| Kinase Target | IC50 (µM) |
| JAK1 | 0.029 |
| JAK2 | 0.803 |
| JAK3 | >10 |
| TYK2 | 1.253 |
Data sourced from Cayman Chemical product information.[8]
Table 2: Cellular Activity of Abrocitinib in Human Whole Blood
| Pathway Stimulus | Downstream Target | IC50 (µM) |
| IFN-γ | pSTAT1 | 0.163 |
| IFN-α | pSTAT3 | 0.189 |
| IL-21 | pSTAT3 | 0.511 |
| IL-27 | pSTAT3 | 0.271 |
Data sourced from Cayman Chemical product information.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of a test compound against a specific kinase, such as JAK1.
Materials:
-
JAK1 Enzyme (recombinant, human)
-
JAK1 Assay Buffer
-
JAK1 Peptide Substrate
-
Ultra-Pure ATP
-
Fluorogenic Probe
-
Developing Solution
-
Test compound (e.g., this compound derivative)
-
Positive control inhibitor (e.g., Filgotinib)
-
96-well clear flat-bottom plates
-
Temperature-controlled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in JAK1 Assay Buffer at 10X the final desired concentration.
-
Dilute the JAK1 enzyme stock to the working concentration in JAK1 Assay Buffer.
-
Prepare a 2X Substrate/ATP mixture in JAK1 Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test compound dilutions to the sample wells.
-
Add 10 µL of JAK1 Assay Buffer to the "Vehicle Control" and "Background Control" wells.
-
Add 10 µL of a 10X positive control inhibitor solution to the "Inhibitor Control" wells.
-
-
Enzyme Addition:
-
Add 7 µL of the diluted JAK1 enzyme to all wells except the "Background Control".
-
Add 7 µL of JAK1 Assay Buffer to the "Background Control" wells.
-
Adjust the volume of all wells to 60 µl/well using JAK1 Assay Buffer.
-
Mix gently and incubate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 40 µL of the 2X Substrate/ATP mixture to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Development and Detection:
-
Add 20 µL of Developing Solution to each well to stop the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based STAT5 Phosphorylation Assay
This protocol outlines a method to assess the ability of a test compound to inhibit JAK-mediated phosphorylation of STAT5 in a cellular context.
Materials:
-
Human erythroleukemia (HEL) cells (or another suitable hematopoietic cell line)
-
Cell culture medium and supplements
-
Test compound
-
Cytokine for stimulation (e.g., IL-3, if necessary for the chosen cell line)
-
Lysis buffer
-
pSTAT5 detection kit (e.g., SureFire® pSTAT5 AlphaScreen® kit)
-
96-well cell culture plates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding:
-
Seed HEL cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation (if applicable):
-
If using a cell line that requires cytokine stimulation, add the appropriate cytokine (e.g., IL-3) to the wells to induce STAT5 phosphorylation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the proteins.
-
-
pSTAT5 Detection:
-
Follow the protocol provided with the pSTAT5 detection kit to measure the levels of phosphorylated STAT5 in the cell lysates. This typically involves the addition of specific antibodies and detection reagents.
-
-
Signal Reading and Data Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated, untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion
The this compound scaffold is a highly valuable starting point for the design and synthesis of potent and selective kinase inhibitors. As exemplified by the JAK1 inhibitor Abrocitinib, derivatives of this core structure have demonstrated significant therapeutic potential. The provided protocols offer a framework for the in vitro and cell-based evaluation of novel compounds based on this scaffold, facilitating the advancement of new drug candidates for a range of diseases.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Protocol for N-Alkylation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Application Note
The N-alkylation of the pyrrole ring in 7-deazapurine scaffolds, such as 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a critical transformation in medicinal chemistry and drug development. The substituent on the pyrrole nitrogen can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This protocol provides a detailed method for the N-alkylation of the this compound core, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.
The primary challenge in the N-alkylation of this scaffold is controlling the regioselectivity, as alkylation can occur at either the N7 or N9 position of the pyrrole ring. The protocol described herein is based on established procedures for the N7-alkylation of analogous 5-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines and is expected to favor the formation of the N7-alkylated product. However, researchers should be aware of the potential for the formation of the N9-alkylated isomer and should employ appropriate analytical techniques to separate and characterize the products.
This document outlines a general procedure using alkyl halides as the alkylating agents in the presence of a suitable base and solvent. Additionally, alternative conditions, including the use of alkyl tosylates, are presented to provide flexibility in substrate scope and reaction optimization. All quantitative data from representative examples in the literature are summarized for easy reference.
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the N-alkylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine and is expected to be applicable to the 5-methyl analog.[1]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 18 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
Note on Regioselectivity: This procedure is based on a method that yielded the N7-alkylated product for a 5-iodo-substituted analog.[1] While this suggests a preference for N7 alkylation, the formation of the N9-alkylated isomer is possible. Careful characterization of the product(s) by NMR (specifically 1H-15N HMBC or NOE experiments) is recommended to confirm the site of alkylation. The ratio of N7 to N9 isomers can be influenced by the choice of base, solvent, and the nature of the alkylating agent.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N7-alkylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which serves as a model for the N-alkylation of the 5-methyl analog.[1]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (Bromomethyl)cyclopropane | Cs₂CO₃ | DMF | 70 | 18 | 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 59-79 |
| 2 | Benzyl bromide | Cs₂CO₃ | DMF | 70 | 18 | 7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 59 |
Signaling Pathways and Logical Relationships
The regioselectivity of the N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a critical aspect of the synthetic strategy. The two possible products, the N7- and N9-alkylated isomers, arise from the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on the alkylating agent. The preference for one isomer over the other is influenced by a combination of electronic and steric factors.
References
Application Notes and Protocols for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its demonstrated activity as a kinase inhibitor. Derivatives of this core structure have been investigated for their potential as therapeutic agents in oncology and other diseases by targeting various protein kinases involved in cellular signaling pathways. This document provides an overview of the typical cellular assays and protocols used to characterize compounds of this class, offering a framework for the investigation of this compound. While specific data for this exact molecule is not detailed in the provided search results, the methodologies described are standard for evaluating the cellular activity of related pyrrolo[2,3-d]pyrimidine derivatives.
Target Kinase Inhibition and Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of several key protein kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), p21-activated kinase 4 (PAK4), and Protein Kinase B (Akt).[1][2][3][4][5][6] Inhibition of these kinases can disrupt critical cellular processes such as cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy.
A generalized signaling pathway that can be modulated by pyrrolo[2,3-d]pyrimidine derivatives is depicted below.
Caption: Generalized signaling pathways targeted by pyrrolo[2,3-d]pyrimidine derivatives.
Cellular Assays: Application and Protocols
The following section details common cellular assays used to evaluate the efficacy and mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell proliferation and survival.
a. MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Experimental Protocol: MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
b. MTS Assay
The MTS assay is a similar colorimetric assay that uses a tetrazolium salt that is reduced by viable cells to a soluble formazan product, simplifying the protocol by eliminating the solubilization step.[7][10]
Experimental Protocol: MTS Assay
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 as in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[10]
-
Incubation: Incubate for 1 to 4 hours at 37°C.[10]
-
Absorbance Measurement: Record the absorbance at 490 nm.[7]
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of MTT to insoluble formazan | Reduction of MTS to soluble formazan |
| Endpoint | Colorimetric (Absorbance at 570 nm)[9] | Colorimetric (Absorbance at 490 nm)[7] |
| Solubilization Step | Required[7] | Not required[7] |
| Incubation with Reagent | ~4 hours[8] | 1-4 hours[10] |
Kinase Inhibition Assays
To determine the direct inhibitory effect of the compound on specific kinases, biochemical or cell-based kinase activity assays are employed.
a. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method to study kinase activity by detecting the phosphorylation of a substrate.
Experimental Protocol: Generic Kinase HTRF Assay
Caption: General workflow for a kinase HTRF assay.
Detailed Steps:
-
Reaction Setup: In a microplate, combine the target kinase, its specific substrate (often a biotinylated peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add HTRF detection reagents. These typically consist of a Europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled acceptor (e.g., streptavidin) that binds the biotinylated substrate.
-
Signal Development: Incubate to allow the detection reagents to bind.
-
Signal Reading: Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.
b. Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA)
These assays measure the phosphorylation of a kinase's downstream substrate within the cell, providing evidence of target engagement in a physiological context. For example, inhibition of Akt can be assessed by measuring the phosphorylation of its downstream targets like GSK3β or PRAS40.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Also, probe a separate blot or strip and re-probe with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system. A reduction in the phosphorylated protein band in treated cells indicates inhibition of the upstream kinase.
| Assay | Principle | Information Gained | Typical Targets for Pyrrolo[2,3-d]pyrimidines |
| HTRF | FRET-based detection of substrate phosphorylation | Direct biochemical inhibition of kinase (IC50) | CDK2, Aurora A, EGFR, VEGFR2, Her2[4][11] |
| Western Blot | Antibody-based detection of specific proteins | Inhibition of downstream signaling in a cellular context | p-Rb, p-Akt, p-EGFR[2][3][6] |
Summary
The provided application notes and protocols offer a comprehensive starting point for the cellular characterization of this compound. Based on the activities of structurally related compounds, a logical approach would involve initial screening for effects on cell viability in relevant cancer cell lines, followed by targeted biochemical and cell-based assays to identify the specific kinase(s) inhibited and to confirm the on-target effects within cellular signaling pathways. These experiments will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Cancer Research: A Detailed Overview
Introduction
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a crucial heterocyclic scaffold in the discovery and development of novel anticancer therapeutics. While this core structure itself may not exhibit high intrinsic biological activity, its structural similarity to adenine allows it to function as a privileged pharmacophore for the design of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By modifying the this compound backbone, researchers have successfully developed a multitude of derivatives that selectively target and inhibit various protein kinases implicated in tumor growth, proliferation, and survival.
This document provides a comprehensive overview of the application of this scaffold in oncology, detailing its role in the development of kinase inhibitors, summarizing the activity of its key derivatives, and providing standardized protocols for their evaluation.
Application Notes
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a versatile template for synthesizing ATP-competitive kinase inhibitors. The nitrogen-rich structure mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. Strategic modifications at various positions of the pyrrolo[2,3-d]pyrimidine ring system have led to the development of inhibitors targeting a wide array of kinases, including but not limited to Janus kinases (JAKs), Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).
The methyl group at the C-5 position of the core scaffold can influence the compound's interaction with target enzymes and contribute to its overall pharmacological profile. Research has demonstrated that substitutions at this and other positions are critical for achieving high potency and selectivity against specific kinase targets.[2]
Derivatives of this compound have shown efficacy in various cancer models by:
-
Inhibiting key signaling pathways: These compounds can block pro-survival and proliferative signals within cancer cells.
-
Inducing apoptosis: By inhibiting key kinases, these derivatives can trigger programmed cell death in malignant cells.
-
Arresting the cell cycle: They can halt the progression of the cell cycle, thereby preventing cancer cell division.
The development of these derivatives represents a significant strategy in targeted cancer therapy, aiming to provide more effective and less toxic treatments compared to conventional chemotherapy.
Quantitative Data Summary
The following tables summarize the in vitro activity of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against different cancer cell lines and kinase enzymes. It is important to note that these are examples of derivatives and not the parent compound this compound itself.
Table 1: Cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 (FAK Inhibitor) | MDA-MB-231 (Breast) | Data not specified | [3] |
| Derivative 1 (FAK Inhibitor) | A549 (Lung) | 3.2 | [3] |
| Derivative 2 (BTK Inhibitor) | Ramos (B-cell lymphoma) | 8.52 | |
| Derivative 2 (BTK Inhibitor) | Jeko-1 (B-cell lymphoma) | 11.10 | |
| Derivative 3 (Tricyclic) | HT-29 (Colon) | 4.01 | [4] |
| Derivative 4 (Tricyclic) | HT-29 (Colon) | 4.55 | [4] |
| Derivative 5 (FAK Inhibitor) | SMMC7721 (Hepatocellular) | Data not specified | [5] |
| Derivative 5 (FAK Inhibitor) | YY8103 (Hepatocellular) | Data not specified | [5] |
Table 2: Enzymatic Inhibition of Kinases by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 1 (FAK Inhibitor) | FAK | 5.4 | [3] |
| Derivative 2 (JAK3 Inhibitor) | JAK3 | 0.29 | [6] |
| Derivative 3 (BTK Inhibitor) | BTK | 21.7 | [7] |
| Derivative 4 (AURKA/EGFR Inhibitor) | AURKA | Single-digit µM | [8] |
| Derivative 4 (AURKA/EGFR Inhibitor) | EGFR | Single-digit µM | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a this compound derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK3)
This protocol describes a method to determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a specific peptide for JAK3)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the wells of the plate.
-
Add 5 µL of a solution containing the JAK3 enzyme and the substrate peptide in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km value for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is to detect the induction of apoptosis in cancer cells treated with a test compound by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine the changes in protein expression.
Visualizations
Caption: Experimental workflow for evaluating pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.
References
- 1. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Kinase Screening with a 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to adenine, enabling it to effectively compete for the ATP-binding site of many kinases. Libraries built around this scaffold, such as those based on 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offer a rich source of potential kinase inhibitors.
This application note provides detailed protocols for screening a this compound library against a panel of kinases, using a high-throughput format. It includes methodologies for both biochemical and cell-based assays, data analysis, and presents sample data for a focused library against Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).
Data Presentation: Inhibitory Activity of a Focused Library
A representative library of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds was screened against two key oncogenic kinases: EGFR and AURKA. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound. The results are summarized in the table below, demonstrating the potential for identifying potent and selective inhibitors from this chemical series.[1]
| Compound ID | R-Group (Substitution on N4-phenyl) | EGFR IC50 (µM) | AURKA IC50 (µM) |
| 1 | 4-Fluorophenyl | 0.05 | 8.5 |
| 2 | 3-Ethynylphenyl | 0.03 | 6.2 |
| 3 | 3-Aminophenyl | 0.09 | >10 |
| 4 | 4-Chlorophenyl | 0.07 | 9.1 |
| 5 | 3,4-Dichlorophenyl | 0.04 | 7.8 |
| 6 | 4-Methoxyphenyl | 0.06 | 5.5 |
| 7 | 3-Hydroxyphenyl | 0.08 | >10 |
| 8 | 4-Hydroxyphenyl | 0.12 | >10 |
| 9 | 4-Methylphenyl | 0.06 | 8.9 |
| 10 | Phenyl | 0.15 | >10 |
| 11 | 2-Fluorophenyl | 0.21 | >10 |
| 12 | 3-Methylphenyl | 0.11 | 9.8 |
| 13 | 3-Methoxyphenyl | 0.09 | 8.2 |
| 14 | 2-Chlorophenyl | 0.25 | >10 |
| 15 | 2-Methylphenyl | 0.18 | >10 |
| 16 | 4-Biphenyl | 0.04 | 6.8 |
| 17 | 3-Chlorophenyl | 0.06 | 8.7 |
| 18 | 4-Bromophenyl | 0.05 | 7.5 |
Experimental Protocols
High-Throughput Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a generic, high-throughput biochemical assay to determine the inhibitory activity of compounds from the library by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a suitable commercial kit for this purpose.
Materials:
-
Kinase of interest (e.g., EGFR, AURKA)
-
Kinase substrate (specific to the kinase)
-
This compound compound library (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. For dose-response curves, perform serial dilutions. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control (0% activity).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Kinase Addition: Add 10 µL of the kinase/substrate mixture to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate for a desired period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Kinase Phosphorylation Assay (In-Cell Western)
This protocol provides a method to assess the inhibitory activity of the compounds in a more physiologically relevant cellular context by measuring the phosphorylation of a kinase's downstream substrate.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., A549 for EGFR).
-
Complete cell culture medium.
-
Compound library (dissolved in DMSO).
-
Growth factor or stimulus to activate the signaling pathway (if necessary).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total protein (as a loading control).
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD).
-
Black-sided, clear-bottom 96-well or 384-well plates.
-
Imaging system capable of detecting fluorescence in the near-infrared range.
Protocol:
-
Cell Seeding: Seed the cells into the wells of the microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for a period sufficient for the compound to exert its effect (e.g., 2-24 hours).
-
Pathway Stimulation: If required, stimulate the kinase pathway by adding the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Aspirate the medium, wash the cells with PBS, and then fix the cells with the fixing solution. After washing, permeabilize the cells.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the phospho-specific and total protein primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times and then incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells again and acquire images using a near-infrared imaging system.
Data Analysis:
-
Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated, untreated control.
-
Determine the cellular IC50 value by plotting the normalized data as described for the biochemical assay.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathways of EGFR and Aurora A, targets for the inhibitor library.
Experimental Workflow
Caption: Workflow for high-throughput biochemical screening of the kinase inhibitor library.
Hit-to-Lead Process
References
Application Notes and Protocols: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and structure-activity relationship (SAR) studies of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its structural similarity to purine.[1][2][3] These notes are intended to guide researchers in the design, synthesis, and evaluation of novel analogs for drug discovery programs.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a key pharmacophore found in numerous biologically active compounds, including antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[1][3] Modifications at various positions of this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on derivatives of this compound, a subset of this class that has shown promise as kinase inhibitors.[4][5] The following sections detail the synthetic routes, experimental procedures, and SAR data for these compounds, providing a framework for the development of new chemical entities.
Synthetic Strategy
The synthesis of this compound derivatives typically begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by functionalization at the C4 and N7 positions. A common and effective method involves the cyclization of a substituted pyrrole precursor to form the pyrimidine ring.[3] Subsequent nucleophilic aromatic substitution at the C4 position with various amines and alkylation or arylation at the N7 position allows for the introduction of diverse substituents to explore the chemical space for SAR studies.
A generalized synthetic scheme is presented below. The initial starting material, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, can be synthesized through various multi-step sequences reported in the literature, often starting from simpler pyrrole derivatives.
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (C)
This protocol describes the nucleophilic aromatic substitution reaction at the C4 position of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Appropriate primary or secondary amine (R1-NH2)
-
Solvent (e.g., n-butanol, isopropanol, or DMF)
-
Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for N7-functionalization (E)
This protocol outlines the alkylation or arylation at the N7 position of the pyrrole ring.
Materials:
-
N-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C)
-
Alkyl or aryl halide (R2-X)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))[6]
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the N-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in the anhydrous solvent, add the base (1.2-2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or aryl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N7-functionalized derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) Studies
The following tables summarize quantitative data from SAR studies of various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against different biological targets. These tables are compiled from multiple sources to provide a comparative overview.
Table 1: In Vitro Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | R¹ (at C4) | R² (at C5) | R³ (at N7) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Chloroanilino | H | H | HeLa | >50 | [7] |
| 2 | 4-Fluoroanilino | H | H | HT-29 | 4.01 ± 0.20 | [7] |
| 3 | Phenylamino | H | H | MCF-7 | >50 | [7] |
| 4 | 4-Methoxyanilino | H | H | A549 | 0.089 | [4][5] |
| 5 | 3,4,5-Trimethoxyanilino | H | H | A549 | 0.032 | [4][5] |
| 6 | 4-(dimethylamino)anilino | H | H | A549 | 0.45 | [4][5] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | R¹ (at C4) | R² (at C5) | R³ (at N7) | Kinase | IC₅₀ (nM) | Reference |
| 7 | (3-aminophenyl)amino | H | H | EGFR | 1.5 | [4][5] |
| 8 | (4-methoxyphenyl)amino | H | H | AURKA | 6000 | [4][5] |
| 9 | (4-ethynylphenyl)amino | H | H | EGFR | 0.5 | [4][5] |
| 10 | (4-ethynylphenyl)amino | H | H | AURKA | 1000 | [4][5] |
| 11 | Varied anilines | H | H | BTK | 3.0 | [8] |
| 12 | Phenylamino | Iodo | Benzyl | PfCDPK4 | 210 | [6] |
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors often targets specific signaling pathways implicated in disease. For example, many pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival and is implicated in autoimmune diseases like rheumatoid arthritis.[8][9]
Caption: Simplified BTK signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
The workflow for SAR studies involves an iterative process of designing, synthesizing, and testing new compounds to build a model of how chemical structure relates to biological activity.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly kinases. The synthetic protocols and SAR data presented herein provide a valuable resource for researchers in the field of drug discovery. By systematically exploring the structure-activity relationships, novel derivatives with improved therapeutic potential can be designed and synthesized. Further studies, including in vivo efficacy and pharmacokinetic profiling, are necessary to advance promising lead compounds toward clinical development.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolopyrimidine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown a range of biological activities, including potential as kinase inhibitors.[1][2][3] The evaluation of the cytotoxic potential of this compound is a critical step in its preclinical assessment, providing insights into its therapeutic window and mechanism of action.[4][5] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound, detailing protocols for key assays and offering a framework for data analysis and interpretation.
General Workflow for In Vitro Cytotoxicity Screening
A systematic approach to evaluating the cytotoxicity of a novel compound involves a tiered series of experiments. The initial phase typically involves a broad screening to determine the concentration range over which the compound affects cell viability. Subsequent assays are then employed to elucidate the mechanism of cell death, such as apoptosis or necrosis.
Caption: General workflow for in vitro cytotoxicity evaluation.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation of experimental results. The following tables provide templates for organizing the quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 30.2 ± 3.8 |
| 100 | 15.4 ± 2.5 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.6 ± 2.1 |
| 10 | 28.4 ± 3.0 |
| 25 | 45.8 ± 4.2 |
| 50 | 62.1 ± 5.5 |
| 100 | 80.3 ± 6.1 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (IC50) | 40.5 ± 3.5 | 35.1 ± 2.9 | 20.3 ± 2.2 | 4.1 ± 1.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
This compound
-
96-well plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[11]
-
Solubilization: Carefully remove the medium. For adherent cells, aspirate the medium.[11] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Step-by-step workflow of the MTT assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Cell culture supernatant
-
Lysis buffer (for maximum LDH release control)[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: On the same plate, include the following controls in triplicate:[12]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caption: Step-by-step workflow of the LDH assay.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Appropriate cell line
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Step-by-step workflow of the Annexin V/PI assay.
Potential Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1][16][17] Inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and cell cycle progression, ultimately leading to apoptosis.
Caption: Potential signaling pathway inhibited by the compound.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Scaffold for Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the adenine core of ATP, allowing it to bind effectively within the ATP-binding cleft of various kinases. The 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine variant is a key structural motif for numerous potent and selective Janus Kinase (JAK) inhibitors.[1][2] The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[3][4] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a range of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[5][6]
These application notes provide an overview of the scaffold's utility, quantitative data on representative inhibitors, and detailed protocols for their evaluation.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is central to the function of numerous cytokines.[1] Upon a cytokine binding to its receptor, associated JAKs are brought into proximity, activating each other via trans-phosphorylation.[7][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[1][7] Selective inhibition of different JAK isoforms can modulate specific downstream signaling pathways, offering a targeted therapeutic approach.[3]
Quantitative Data on Representative Inhibitors
The this compound scaffold has been instrumental in developing inhibitors with varying selectivity profiles. The following tables summarize the in vitro potency and in vivo efficacy of selected compounds based on this core structure.
Table 1: In Vitro Kinase Inhibition Profile This table presents the half-maximal inhibitory concentrations (IC₅₀) for various compounds against the four JAK family members. Selectivity Index (SI) is calculated as the ratio of IC₅₀ values (e.g., JAK2/JAK1) to indicate isoform preference.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Reference |
| Tofacitinib | 1-11 | 5-20 | 1-2 | >400 | ~1-5 | [8][10] |
| (R)-6c | 8.5 | 408 | - | - | 48 | [11][12] |
| LW402 | 7.7 | 12.7 | 176 | 227 | 1.65 | [13] |
| PF-04965842 | 29 | 803 | 7,600 | 1,700 | 27.7 | [3][14] |
| Compound 12a | 12.6 | 135.1 | - | - | 10.7 | [15] |
| Compound 9a | >1000 | >1000 | 0.29 | >1000 | >3448 (vs JAK3) | [16] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for comparison.
Table 2: Cellular and In Vivo Activity This table summarizes the activity of inhibitors in cell-based assays and their efficacy in preclinical animal models of rheumatoid arthritis (RA).
| Compound | Cellular Assay | Model | Dose & Route | Efficacy | Reference |
| Tofacitinib | IL-6 induced pSTAT3 inhibition | Rat AIA | 3.2-10 mg/kg, oral | Dose-dependent reduction in paw swelling and inflammation. | [10][17] |
| (R)-6c | - | Mouse CIA & Rat AIA | 10-30 mg/kg, oral | Significant reduction in arthritis scores and paw swelling. | [11][12] |
| LW402 | IL-6 induced pSTAT1 IC₅₀: 414 nM | Rat AIA | 3-30 mg/kg, oral | Dose-dependent improvement in disease symptoms, reduced paw swelling. | [13] |
| PF-04965842 | IL-2 induced pSTAT5 IC₅₀: 81 nM | Rat AIA | 3-30 mg/kg, oral | Dose-dependent reduction in hind paw swelling. | [3] |
Abbreviations: AIA (Adjuvant-Induced Arthritis), CIA (Collagen-Induced Arthritis), pSTAT (phosphorylated STAT).
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of JAK inhibitors.
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a recombinant JAK enzyme by quantifying ATP consumption.[18]
Objective: To measure the dose-dependent inhibition of a specific JAK isoform and determine the compound's IC₅₀.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., IRS-1tide or Poly-Glu-Tyr).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Test compound stock solution in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Acoustic liquid handler or multichannel pipettes.
-
Plate reader capable of measuring luminescence.
Workflow Diagram:
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Using an acoustic dispenser, transfer ~50 nL of each dilution into a 384-well plate. Include DMSO-only wells (high control, 0% inhibition) and wells with a potent pan-kinase inhibitor like Staurosporine (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Kₘ for the specific JAK enzyme. Add 5 µL of the 2X ATP solution to each well to start the reaction (final volume: 10 µL).
-
Kinase Reaction: Mix the plate and incubate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
This protocol measures a compound's ability to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix.[7][13]
Objective: To determine the potency (IC₅₀) of a JAK inhibitor on a specific cytokine-driven signaling pathway (e.g., IL-6/JAK1/pSTAT1 or GM-CSF/JAK2/pSTAT5).
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
Test compound dilutions in DMSO.
-
Cytokines: Recombinant human IL-6, GM-CSF, or others.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies (e.g., anti-pSTAT1-AF647, anti-pSTAT5-PE, anti-CD4-FITC).
-
Phosphate Buffered Saline (PBS).
-
96-well deep-well plates.
-
Flow cytometer.
Workflow Diagram:
Procedure:
-
Compound Treatment: Aliquot 100 µL of fresh whole blood into a 96-well plate. Add 1 µL of test compound at various concentrations (final DMSO concentration ≤ 1%). Mix and incubate for 60 minutes at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 to a final concentration of 100 ng/mL) to stimulated wells. Add assay buffer to unstimulated control wells. Mix and incubate for 15 minutes at 37°C.
-
Fixation and Lysis: Stop the stimulation by adding 1 mL of pre-warmed Lyse/Fix Buffer. Vortex immediately and incubate for 10 minutes at 37°C to fix cells and lyse red blood cells.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
-
Antibody Staining: Wash the cells twice with PBS containing 2% FBS. Resuspend the pellet in 100 µL of staining buffer containing the fluorescently labeled antibodies (e.g., anti-pSTAT1 and a cell surface marker like anti-CD4 to gate on lymphocytes). Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once, resuspend in PBS, and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ lymphocytes). Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal. Calculate percent inhibition based on stimulated and unstimulated controls and determine the IC₅₀.
This protocol describes a common in vivo model for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.[3][13]
Objective: To assess the therapeutic efficacy of a JAK inhibitor in reducing inflammation and joint damage in a rat model of arthritis.
Animals:
-
Female Lewis rats (7-8 weeks old).
Materials:
-
Mycobacterium butyricum (adjuvant).
-
Incomplete Freund's Adjuvant (IFA) or mineral oil.
-
Test compound formulation (e.g., in 0.5% methylcellulose / 0.25% Tween 80).
-
P caliper or plethysmometer for paw volume measurement.
-
Syringes and gavage needles.
Procedure:
-
Induction of Arthritis: On Day 0, anesthetize rats and administer a single intradermal injection of Mycobacterium butyricum suspended in IFA into the plantar surface of the right hind paw.
-
Compound Administration: Begin therapeutic dosing on Day 8 (or when signs of systemic inflammation appear) and continue daily until the end of the study (e.g., Day 21). Administer the test compound and vehicle control orally via gavage once or twice daily.
-
Clinical Assessment:
-
Paw Swelling: Measure the volume of both hind paws using a plethysmometer every 2-3 days. The change in volume of the non-injected (contralateral) paw is a key indicator of systemic inflammation.
-
Arthritis Score: Score each paw based on a scale (e.g., 0-4) for signs of erythema, swelling, and joint deformity. The maximum score per animal is typically 16.
-
Body Weight: Monitor body weight throughout the study as an indicator of general health.
-
-
Terminal Procedures: At the end of the study (e.g., Day 21), collect blood for pharmacokinetic or biomarker analysis. Euthanize animals and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the mean change in paw volume and arthritis scores between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). Calculate the percent inhibition of paw swelling.
Structure-Activity Relationship (SAR) Insights
Modifications to the this compound scaffold are crucial for tuning potency and selectivity.
Key SAR observations include:
-
Hinge Binding: The pyrrolo[2,3-d]pyrimidine core consistently forms crucial hydrogen bonds with the kinase hinge region (e.g., Leu959 in JAK1), anchoring the inhibitor in the ATP-binding site.[1][6]
-
Linker Modification: Altering the linker between the core and solvent-exposed regions (e.g., replacing the piperidine of tofacitinib with a cyclobutane or azaspiro[2.4]heptane) can significantly alter the selectivity profile by changing how the molecule projects towards non-conserved regions of the kinase domain.[3][11]
-
Solvent-Front Substituents: The addition of functional groups like nitriles or sulfonamides to the linker can introduce new interactions, enhancing potency and selectivity. For example, the nitrile group of tofacitinib contributes to its overall binding affinity.[1]
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of (R)-3-(7-(methyl(7 H-pyrrolo[2,3- d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unveiling the Action: A Guide to Assessing the Mechanism of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class.[1] This structural scaffold is a cornerstone in the development of various kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer and inflammatory disorders.[1][2][3] Compounds with this core structure have been shown to act as ATP-competitive inhibitors of several kinases, including Janus kinases (JAKs), Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and p21-activated kinase 4 (PAK4).[3][4] Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent.
This document provides a comprehensive guide with detailed protocols for assessing the mechanism of action of this compound, with a primary focus on its potential inhibitory effects on the JAK-STAT signaling pathway, a common target for this class of compounds.[5][6][7]
Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are fundamental in determining the direct interaction of a compound with its putative target and quantifying its inhibitory potency.[8][9] A variety of fluorescence-based and luminescence-based high-throughput screening methods are available to measure kinase activity.[8][10]
1.1. Kinase Inhibition Assays
To determine the inhibitory potential of this compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, and TYK2), time-resolved Förster resonance energy transfer (TR-FRET) assays like LanthaScreen® or Z'-LYTE® are recommended.[10] Alternatively, luminescence-based assays such as ADP-Glo™ that measure the amount of ADP produced during the kinase reaction can be employed.[11][12]
Table 1: Representative Biochemical Assay Data for this compound
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |
| JAK1 | TR-FRET | 10 µM | 50 |
| JAK2 | ADP-Glo™ | 1 mM | 15 |
| JAK3 | TR-FRET | 10 µM | 250 |
| TYK2 | ADP-Glo™ | 1 mM | 150 |
| PERK | TR-FRET | 10 µM | >1000 |
| PAK4 | ADP-Glo™ | 1 mM | >1000 |
1.2. Experimental Protocol: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen®)
This protocol outlines a general procedure for determining the IC50 value of this compound against a specific kinase.
Materials:
-
Kinase (e.g., recombinant human JAK2)
-
Fluorescently labeled substrate peptide
-
Europium-labeled antibody specific for the phosphorylated substrate
-
ATP
-
Assay buffer
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include no-enzyme and no-compound controls.
-
Add the kinase and the fluorescently labeled substrate peptide to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the europium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Assays: Target Engagement and Downstream Signaling in a Physiological Context
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to evaluate a compound's activity in a more physiologically relevant setting.[6][9] These assays assess cell permeability, target engagement within the cell, and the modulation of downstream signaling pathways.
2.1. Cellular Target Engagement
The NanoBRET™ Target Engagement Intracellular Kinase Assay can be used to quantify the binding of this compound to its target kinase within living cells.[9]
2.2. Inhibition of STAT Phosphorylation
A key downstream event of JAK activation is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Assessing the level of phosphorylated STAT (pSTAT) is a direct measure of the compound's inhibitory effect on the JAK-STAT pathway in cells.
Table 2: Representative Cellular Assay Data for this compound
| Cell Line | Assay Type | Cytokine Stimulant | Downstream Readout | IC50 (nM) |
| SET-2 | pSTAT5 Flow Cytometry | Endogenous (JAK2 V617F) | pSTAT5 | 150 |
| HEK293 | STAT3 Reporter Gene Assay | IL-6 | Luciferase Activity | 200 |
| Ba/F3 | Cell Proliferation Assay | IL-3 | Cell Viability | 180 |
2.3. Experimental Protocol: STAT5 Phosphorylation Assay by Flow Cytometry
This protocol describes how to measure the inhibition of cytokine-induced STAT5 phosphorylation in a human cell line.
Materials:
-
Human cell line (e.g., SET-2, which has a constitutively active JAK2 V617F mutation)
-
Cell culture medium
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT5.
-
Calculate the percentage of inhibition of pSTAT5 levels for each compound concentration and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
3.1. The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[7] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[5] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of the compound.
3.2. Experimental Workflow: From Biochemical Hit to Cellular Validation
A logical progression from in vitro biochemical assays to cell-based functional assays is essential for validating a potential kinase inhibitor.
Caption: A streamlined workflow for assessing the mechanism of action.
The methodologies outlined in this document provide a robust framework for elucidating the mechanism of action of this compound. By combining direct biochemical assays with physiologically relevant cellular assays, researchers can effectively determine its primary kinase targets, quantify its potency and selectivity, and confirm its impact on downstream signaling pathways. This systematic approach is critical for advancing the development of this and other pyrrolo[2,3-d]pyrimidine-based compounds as potential therapeutic agents.
References
- 1. This compound (1501-10-6) for sale [vulcanchem.com]
- 2. ijsred.com [ijsred.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling reaction to introduce the 5-methyl group has a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling of a 5-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate with a methylboronic acid derivative are a frequent challenge. The primary causes often relate to catalyst deactivation, inefficient transmetalation, or competing side reactions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The nitrogen-rich pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium catalyst, leading to inactive complexes.[1]
-
Protodeboronation of Methylboronic Acid: The methylboronic acid can be sensitive to aqueous basic conditions, leading to its decomposition into methane and boric acid.[1]
-
Solution: Use potassium trifluoro(methyl)borate as an alternative methyl source, as it is more robust. Alternatively, minimize the amount of water in the reaction and ensure the base is thoroughly dried.
-
-
Poor Transmetalation: The transfer of the methyl group from boron to palladium can be sluggish.
-
Solution: The choice of base is critical. While aqueous Na₂CO₃ or K₂CO₃ are common, consider screening other bases like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation.[1]
-
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen, which can lead to its oxidation and the formation of inactive palladium black.[4]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Heterocycles) | Condition C (Alternative) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | PEPPSI-iPr |
| Ligand | None | SPhos | None (for NHC catalyst) |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous, finely ground) | Cs₂CO₃ |
| Solvent | Dioxane/Water | Toluene or CPME | THF |
| Temperature | 80-100 °C | 100-110 °C | 80 °C |
| Typical Yield Range | 30-50% | 60-85% | 55-75% |
Data compiled from analogous reactions on heterocyclic cores.[5][6][7]
Question 2: I am observing significant byproduct formation during the amination of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. How can I minimize these impurities?
Answer:
The primary byproduct in the amination of 4-chloropyrrolo[2,3-d]pyrimidines is often the corresponding 4-hydroxy (or 4-oxo) derivative, resulting from hydrolysis of the starting material or product.[8][9] The reaction conditions can be optimized to favor amination over this competing hydrolysis.
Potential Causes & Troubleshooting Steps:
-
Excessive Acidity/Basicity: Both strong acid and base can promote hydrolysis. Acid-catalyzed amination is common for these systems, but too much acid can lead to significant solvolysis.[8][10]
-
Solution: If using acid catalysis (e.g., HCl in 2-propanol), limit the amount of acid to a catalytic quantity (e.g., 0.1 equivalents).[8] For reactions with ammonia, which is basic, minimize the reaction time and temperature to reduce the risk of base-catalyzed hydrolysis.
-
-
Reaction Solvent: The choice of solvent can influence the rate of hydrolysis.
-
Solution: While alcohols like 2-propanol are commonly used, consider using a non-protic solvent like dioxane or DMF. Interestingly, for some anilines, using water as a solvent with a small amount of acid has been shown to increase the rate of amination relative to solvolysis.[8]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
Question 3: The final product, this compound, is difficult to purify. What purification strategies are most effective?
Answer:
The target compound is a polar heterocyclic amine, which can present challenges during purification, particularly with standard silica gel chromatography.[11] Issues such as streaking, poor recovery, and irreversible adsorption to the silica are common.
Effective Purification Strategies:
-
Modified Silica Gel Chromatography:
-
Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., in a methanol co-solvent) to the eluent. This deactivates the acidic silanol groups on the silica surface, improving the peak shape and recovery of the basic amine product.
-
Highly Polar Eluent System: Use a gradient with a high concentration of a polar solvent like methanol in dichloromethane or ethyl acetate. For very polar compounds, a system of DCM/MeOH/NH₄OH can be effective.
-
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography (C18): This can be a good option, but the high polarity of the compound may lead to poor retention. Use a mobile phase with a low pH (e.g., 0.1% formic acid or TFA in water/acetonitrile) to protonate the amine and improve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to both normal and reversed-phase chromatography.[11]
-
-
Non-Chromatographic Purification:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.[11]
-
Experimental Protocols
Disclaimer: These are example protocols adapted from the synthesis of analogous compounds and should be optimized for your specific setup.
Protocol 1: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This two-step protocol starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][13]
-
Protection of N7 (Optional but Recommended): To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add tosyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the N-tosyl protected intermediate.
-
Iodination at C5: Dissolve the N-protected intermediate (1.0 eq) in anhydrous THF or DCM. Cool to 0 °C and add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (Hexane/EtOAc) to yield the 5-iodo derivative.
Protocol 2: Suzuki-Miyaura Coupling for 5-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is for the methylation of the 5-iodo intermediate.
-
To a reaction vessel, add the 5-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), potassium trifluoro(methyl)borate (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium catalyst, for example, Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).[5]
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography to yield the 5-methyl derivative. The tosyl group can be removed in a subsequent step with NaOH or other basic conditions.
Protocol 3: Amination to this compound
This protocol describes the final amination step.
-
Place the 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ammonia in methanol (7N) or isopropanol in excess.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue using one of the methods described in the purification FAQ (e.g., column chromatography with a basic modifier).
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. srinichem.com [srinichem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for compounds structurally similar to this compound?
A1: Based on literature for related pyrrolo[2,3-d]pyrimidine derivatives, the most common and effective purification methods are silica gel column chromatography and crystallization. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are some typical solvent systems used for column chromatography of pyrrolo[2,3-d]pyrimidine derivatives?
A2: Various solvent systems have been successfully employed for the chromatographic purification of these compounds. Common mobile phases include mixtures of ethyl acetate/hexane and methanol/dichloromethane or methanol/chloroform. The polarity of the solvent system is adjusted based on the polarity of the target compound and its impurities.
Q3: Are there any known issues with the crystallization of pyrrolo[2,3-d]pyrimidine derivatives?
A3: Yes, one documented issue is the unexpected incorporation of water molecules, leading to the formation of a hydrate.[1][2] This can cause variations in melting points and analytical data.[1][2] Therefore, it is crucial to thoroughly dry the purified product and consider the possibility of hydrate formation when analyzing characterization data.
Q4: What types of impurities might be present after the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common impurities in related syntheses can include unreacted starting materials, reagents from steps like iodination (e.g., N-iodosuccinimide), and byproducts from coupling reactions (e.g., palladium catalysts and ligands).[3]
Troubleshooting Guides
Issue 1: Low Recovery Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. A common strategy is to start with a less polar system (e.g., 80% EtOAc/hexane) and progressively increase the proportion of a more polar solvent like methanol. A final flush with a high concentration of methanol (e.g., 10% MeOH in CH2Cl2) can help elute highly retained compounds.[3] |
| Compound is degrading on the silica gel. | Minimize the time the compound spends on the column. Consider using a faster flow rate or switching to a less acidic stationary phase like neutral alumina. |
| Improper solvent system selection. | Perform small-scale TLC analysis with various solvent systems to identify the optimal mobile phase for good separation and elution of the target compound before running the column. |
Issue 2: Persistent Impurities Observed in NMR/LC-MS After Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of an impurity with a similar polarity. | Optimize the chromatographic conditions. Try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). If the impurity is less polar, washing the crude product with a non-polar solvent like hexane or ether before chromatography might be effective. |
| Presence of residual catalysts or reagents. | Some reagents, like palladium catalysts from coupling reactions, can be difficult to remove by standard chromatography. Consider using a metal scavenger or performing an aqueous workup with a chelating agent like EDTA before purification. |
| Formation of a stable salt or adduct. | Analyze the NMR and MS data carefully to identify the nature of the impurity. An acid-base extraction might be necessary to break up a salt. |
Issue 3: Difficulty in Inducing Crystallization
| Possible Cause | Troubleshooting Step |
| Solution is too dilute or supersaturation has not been reached. | Slowly evaporate the solvent to increase the concentration. Alternatively, add a less soluble co-solvent (an anti-solvent) dropwise to induce precipitation. |
| Presence of impurities inhibiting crystal growth. | Re-purify the material using column chromatography to achieve higher purity. Even small amounts of impurities can sometimes hinder crystallization. |
| Incorrect solvent choice for crystallization. | Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Amorphous solid formation. | Try techniques like scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal if available. |
Quantitative Data from Purification of Related Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize purification data for structurally similar compounds, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Column Chromatography Conditions and Yields for 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Eluent System | Yield | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80% EtOAc/hexane – 10% MeOH/CH2Cl2 | 50% | [3] |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 10% MeOH/CH2Cl2 | 90% | [3] |
| 7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80% EtOAc/hexane | 59% | [3] |
| 7-(Cyclopropylmethyl)-5-(2-methoxynaphthalen-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80% EtOAc/hexane | 55% | [3] |
| 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Not Specified | 77% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the determined solvent system, starting with a lower polarity. Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified solid under high vacuum to remove any residual solvent.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystal growth, the flask can be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. 7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate (MT-tubercidin·H2O) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,3-d]pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyrrolo[2,3-d]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-d]pyrimidine compound is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. A common method is the shake-flask technique followed by a concentration analysis using HPLC. Once you have a baseline solubility value, you can start exploring various solubilization strategies. Simple and often effective first steps include pH adjustment and the use of co-solvents. Given that the pyrrolo[2,3-d]pyrimidine scaffold contains nitrogen atoms, its solubility can be pH-dependent. Experimenting with a range of pH values, particularly in the acidic range to protonate the basic nitrogens, may enhance solubility. For co-solvents, starting with common, low-toxicity organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) mixed with your aqueous buffer is a practical approach.
Q2: I've tried adjusting the pH and using common co-solvents with limited success. What are the next logical steps?
A2: If simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are necessary. These can be broadly categorized into chemical modifications and physical modifications.
-
Chemical Modifications: The prodrug approach is a powerful strategy. By adding a water-soluble moiety to the parent compound, its aqueous solubility can be significantly increased. This promoiety is designed to be cleaved in vivo to release the active drug.
-
Physical Modifications: These techniques focus on altering the physical state of the compound to improve its dissolution rate and apparent solubility. Key methods include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This high-energy state has a higher apparent solubility than the crystalline form.
-
Q3: How do I choose the most suitable solubilization technique for my specific pyrrolo[2,3-d]pyrimidine derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo animal study), and the required concentration. A decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: Are there any specific excipients that have shown promise for formulating pyrimidine-based compounds?
A4: Yes, for structurally related pyrazolo[3,4-d]pyrimidine derivatives, certain polymers have been shown to enhance apparent water solubility. A miniaturized assay identified surfactants like Pluronic F-68 and Tween 80, as well as the amphiphilic copolymer PVPVA (polyvinylpyrrolidone-vinyl acetate), as being particularly effective.[1] These excipients likely form micelles or other nanostructures that can encapsulate the hydrophobic drug molecule, thereby increasing its solubility in an aqueous environment.
Troubleshooting Guides
Issue: Compound Precipitation upon Dilution of a DMSO Stock Solution
Problem: Your pyrrolo[2,3-d]pyrimidine compound, initially dissolved in DMSO for in vitro assays, precipitates when diluted into aqueous cell culture media.
Root Cause Analysis and Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound in the aqueous media, even with a small percentage of DMSO, may be above its thermodynamic solubility limit.
-
Solution 1: Lower the Final Concentration: If your experimental design allows, reduce the final concentration of the compound in the assay.
-
Solution 2: Increase the DMSO Concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to account for any effects of the DMSO.
-
Solution 3: Use a Solubilizing Excipient: Pre-formulating the compound with a non-toxic solubilizer can prevent precipitation. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
-
Caption: Troubleshooting workflow for compound precipitation.
Issue: Low Bioavailability in Animal Studies Due to Poor Solubility
Problem: Your pyrrolo[2,3-d]pyrimidine compound shows promising in vitro activity but has poor oral bioavailability in animal models, likely due to its low aqueous solubility.
Root Cause Analysis and Solutions:
-
Limited Dissolution in the Gastrointestinal Tract: The compound may not be dissolving fast enough to be absorbed effectively.
-
Solution 1: Amorphous Solid Dispersion: Formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.[2]
-
Solution 2: Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.
-
-
Chemical Instability or Degradation: The compound might be unstable at the pH of the stomach or intestines.
-
Solution: Prodrug Approach: Designing a more soluble and stable prodrug that releases the active compound after absorption can bypass this issue. For instance, a water-soluble N-methylpiperazino promoiety linked by a carbamate linker has been used to improve the solubility of related pyrazolo[3,4-d]pyrimidines.
-
Data on Solubility Enhancement
Table 1: Examples of Solubility Enhancement for Pyrimidine-based Compounds
| Compound Class | Solubilization Method | Fold Increase in Solubility | Reference |
| Pyrazolo[3,4-d]pyrimidine | 2-Hydroxypropyl-β-cyclodextrin | Strong Improvement | [3] |
| Pyrazolo[3,4-d]pyrimidine | Prodrug (N-methylpiperazino promoiety) | 600-fold | |
| Pyrazolo[3,4-d]pyrimidine | Amorphous Solid Dispersion with PVPVA | High Apparent Solubility | [1] |
Key Experimental Protocols
Protocol 1: Screening for Solubility Enhancement using a Polymer-Drug Microarray
This protocol is adapted from a method used for pyrazolo[3,4-d]pyrimidine derivatives and is suitable for high-throughput screening of solubilizing polymers.[1]
Objective: To identify the most effective polymer for creating an amorphous solid dispersion to enhance the apparent water solubility of a pyrrolo[2,3-d]pyrimidine compound.
Materials:
-
Pyrrolo[2,3-d]pyrimidine compound of interest
-
DMSO (anhydrous)
-
A panel of hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80, PEG 8000, PVP, HPMC)
-
Deionized water
-
96-well plates
-
Inkjet 2D printer or manual picoliter dispenser
-
Plate reader capable of measuring absorbance
-
Vacuum drying oven
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of the pyrrolo[2,3-d]pyrimidine compound in DMSO.
-
Prepare 1 mg/mL stock solutions of each polymer in deionized water.
-
-
Dispensing:
-
Using an inkjet printer or manual dispenser, dispense a precise amount (e.g., 5-10 µg) of the drug-DMSO solution into the wells of a 96-well plate in triplicate for each polymer to be tested.
-
Also, dispense the drug-DMSO solution into control wells without any polymer.
-
-
Polymer Addition:
-
Add the polymer solutions to the appropriate wells to achieve a specific drug-to-polymer ratio (e.g., 1:10 w/w).
-
-
Solvent Evaporation:
-
Place the 96-well plates in a vacuum drying oven at room temperature for 48 hours to ensure complete removal of DMSO and water.
-
-
Reconstitution and Analysis:
-
Add a fixed volume of deionized water to each well to achieve a target drug concentration (e.g., 30 µg/mL).
-
Agitate the plate to facilitate dissolution.
-
Measure the absorbance of each well at a wavelength where the drug absorbs. An increase in absorbance (ΔA%) compared to the drug-only control wells indicates an enhancement in apparent solubility.
-
-
Data Analysis:
-
Calculate the average ΔA% for each polymer to rank their effectiveness in enhancing the apparent water solubility of the compound.
-
Caption: Experimental workflow for polymer-drug microarray screening.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a solution of a pyrrolo[2,3-d]pyrimidine compound for oral gavage in a rodent model using a co-solvent system.
Materials:
-
Pyrrolo[2,3-d]pyrimidine compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl) or water for injection
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing the components in the desired ratio. A common starting point is 10% PEG 400, 10% PG, and 80% saline (v/v/v).
-
-
Compound Solubilization:
-
Weigh the required amount of the pyrrolo[2,3-d]pyrimidine compound and place it in a glass vial.
-
Add the PEG 400 to the vial and vortex or sonicate until the compound is fully wetted and a suspension is formed.
-
Add the propylene glycol and continue to mix until a clear solution is obtained. Gentle warming (e.g., to 40°C) may be necessary, but care should be taken to avoid compound degradation.
-
Once the compound is fully dissolved in the organic co-solvents, slowly add the saline or water dropwise while continuously stirring.
-
-
Final Formulation:
-
After the addition of the aqueous component is complete, continue stirring for another 15-30 minutes to ensure a homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.
-
-
Administration:
-
The formulation should be prepared fresh on the day of dosing and administered to the animals via oral gavage at the appropriate volume.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should adapt these protocols to their specific compounds and experimental needs. It is essential to perform appropriate characterization and stability studies for any new formulation.
References
Troubleshooting side reactions in 7-deazapurine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 7-deazapurine synthesis.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is resulting in a mixture of N7 and N9 regioisomers. How can I improve the regioselectivity for the desired N9 isomer?
A1: The formation of both N7 and N9 regioisomers is a common challenge in the glycosylation of 7-deazapurines. The choice of protecting groups on the nucleobase and the glycosylation method are critical for controlling regioselectivity. Employing a bulky protecting group on the exocyclic amine can sterically hinder N7 glycosylation and favor the thermodynamically more stable N9 product. Additionally, using silyl-hilbert-johnson (vorbrüggen) conditions with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) can promote the formation of the desired N9-glycosylated product.[1][2]
Q2: I am observing a significant amount of an unexpected byproduct that seems to have incorporated the solvent (acetonitrile). What is happening and how can I prevent this?
A2: This is a known side reaction, particularly when using Lewis acids like TMSOTf in acetonitrile (MeCN) as a solvent.[3] The solvent can act as a nucleophile and react with the activated ribose intermediate, leading to the formation of a solvent-adduct byproduct.[3] To mitigate this, consider switching to a non-nucleophilic solvent such as 1,2-dichloroethane (DCE).[3] Alternatively, optimizing the reaction conditions by adjusting the temperature and reaction time may also reduce the formation of this byproduct.
Q3: During the synthesis of 7-substituted 7-deazapurines, I am getting a mixture of 7- and 8-substituted products. How can I achieve better regioselectivity for the 7-position?
A3: Electrophilic substitution on the 7-deazapurine ring can occur at either the C7 or C8 position. The regioselectivity is influenced by the electronic properties of the starting material. Protecting the exocyclic amino group can modulate the electron density of the pyrrole ring and favor substitution at the C7 position.[4] For instance, acetylation of the exocyclic amine has been shown to improve the regioselectivity of nitration at the 7-position by reducing the likelihood of electrophilic attack at C8.[4]
Q4: I am struggling with low yields during the deprotection of my final 7-deazapurine nucleoside. What are some common pitfalls?
A4: Deprotection can be a delicate step, and low yields can result from incomplete reactions or degradation of the product. The choice of deprotection conditions must be compatible with the lability of the glycosidic bond and other functional groups present in your molecule. For instance, strong acidic conditions used to remove some protecting groups can lead to cleavage of the glycosidic bond. It is crucial to carefully select deprotection reagents and optimize reaction conditions such as temperature and time. For base-labile protecting groups like acetyl (Ac) or benzoyl (Bz), treatment with ammonia in methanol is a common and effective method.[5]
Troubleshooting Guides
Issue 1: Poor Yield in Vorbrüggen Glycosylation
Symptoms:
-
Low yield of the desired β-nucleoside.
-
Formation of multiple products, including the α-anomer and unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Silylation | Ensure the 7-deazapurine base is completely silylated before adding the glycosyl donor. Use a sufficient excess of the silylating agent (e.g., BSA) and allow adequate time for the silylation to complete. Monitor the reaction by TLC or LC-MS. |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid (e.g., TMSOTf) are critical. Titrate the amount of Lewis acid to find the optimal concentration that promotes the reaction without causing degradation. |
| Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve the α/β selectivity, while a higher temperature might be needed to drive the reaction to completion. A temperature screen is recommended. |
| Moisture in Reaction | The presence of moisture can deactivate the silylating agent and the Lewis acid. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Experimental Protocol: Optimized Vorbrüggen Glycosylation [6]
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous acetonitrile (CH3CN), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.25 eq) at room temperature under an inert atmosphere (N2 or Ar).
-
Stir the mixture for 30 minutes.
-
In a separate flask, dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (0.9 eq) in anhydrous CH3CN.
-
Cool the silylated nucleobase solution to 0 °C and add the solution of the ribose donor.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.25 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Caption: Workflow for an optimized Vorbrüggen glycosylation reaction.
Issue 2: Unwanted Halogenation during Synthesis
Symptoms:
-
Presence of halogenated byproducts (e.g., chloro- or bromo-derivatives) in the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Residual Halogenating Agent | Ensure complete removal of any halogenating agents (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS)) used in previous steps. Thorough purification of intermediates is crucial. |
| Reaction with Halogenated Solvents | Certain reagents can react with halogenated solvents (e.g., dichloromethane, chloroform) under specific conditions, leading to unwanted halogenation. Consider using a non-halogenated solvent if this is suspected. |
| Side Reactions with Reagents | Some reagents, particularly under acidic or basic conditions, can generate halogenating species in situ from halide salts present in the reaction mixture. Analyze all components of the reaction for potential sources of halides. |
Experimental Protocol: Iodination of 6-chloro-7-deazapurine [6]
-
Dissolve 6-chloro-7-deazapurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the desired 6-chloro-7-iodo-7-deazapurine.
dot
Caption: Logical troubleshooting for unwanted halogenation side reactions.
Issue 3: Formation of an Unexpected Tricyclic Byproduct
Symptoms:
-
Isolation of a product with a mass corresponding to a cyclized derivative, often observed during deprotection steps.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Intramolecular Cyclization | Certain substitution patterns on the 7-deazapurine ring can facilitate intramolecular cyclization under basic conditions. For example, a 7-ethynyl group can undergo a 6-endo-dig cyclization.[7] |
| Deprotection Conditions | The base used for deprotection (e.g., K2CO3 in MeOH) can trigger the cyclization.[7] If this side reaction is undesirable, consider using milder deprotection conditions or a different protecting group strategy that avoids basic deprotection. |
Experimental Protocol: Synthesis of a Tricyclic Nucleoside via Intramolecular Cyclization [7]
Note: This protocol describes the intentional synthesis of a tricyclic compound, illustrating the conditions that can lead to this "side reaction."
-
A solution of the 7-ethynyl-7-deazaadenosine precursor with benzoyl protecting groups in methanol (MeOH) is treated with potassium carbonate (K2CO3).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to isolate the tricyclic nucleoside product.
dot
Caption: Reaction pathway leading to an unexpected tricyclic byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and functionalization of pyrrolo[2,3-d]pyrimidines.
1. Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
-
Question: I am getting low to no yield in my Suzuki coupling reaction with a halogenated pyrrolo[2,3-d]pyrimidine. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Several factors could be at play:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich pyrrolo[2,3-d]pyrimidines, bulky electron-rich ligands can be effective. Consider screening a panel of ligands to find the optimal one for your specific substrate.
-
Suboptimal Base: The choice and amount of base are critical. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. An insufficient amount of base will lead to incomplete reaction.
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. For example, Suzuki couplings of 2,4-dichloropyrrolo[2,3-d]pyrimidine have been successfully performed at 60–70°C.[1]
-
Poor Substrate Solubility: The pyrrolo[2,3-d]pyrimidine starting material or the boronic acid/ester may have poor solubility in the chosen solvent system. Consider using a co-solvent or a different solvent system altogether to ensure all components are in solution.
-
Protecting Group Effects: The presence of protecting groups, such as a Boc group on N-7, can sometimes decrease the regioselectivity and reactivity in Suzuki couplings.[1] If applicable, consider alternative protecting group strategies.
-
2. Lack of Regioselectivity in Functionalization
-
Question: I am trying to functionalize a di-halogenated pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of products. How can I improve the regioselectivity?
-
Answer: Achieving regioselectivity is a key challenge in the functionalization of multiply substituted pyrrolo[2,3-d]pyrimidines. Here are some strategies to improve it:
-
Control of Stoichiometry and Temperature: In the case of 2,4-dichloropyrrolo[2,3-d]pyrimidine, regioselective Suzuki coupling at the C4 position can be achieved by carefully controlling the reaction temperature (60–70°C) and using a slight excess (1.2 equivalents) of the arylboronic acid.[1] Using a larger excess of the boronic acid can lead to disubstitution.
-
Steric Hindrance: The inherent steric environment around the reactive sites can influence regioselectivity. You can sometimes leverage this by choosing bulkier reagents that will preferentially react at the less sterically hindered position.
-
Protecting Groups: Strategic use of protecting groups can block certain reactive sites, directing the functionalization to the desired position. For instance, protecting the N-7 position is a common strategy to prevent side reactions at this site.[2]
-
Stepwise Functionalization: If direct regioselective functionalization is not achievable, a stepwise approach may be necessary. This involves protecting one position, functionalizing another, and then deprotecting and functionalizing the first position.
-
3. Unwanted N-Functionalization
-
Question: I am observing significant N-functionalization on the pyrrole ring (N-7) during my reaction. How can I prevent this?
-
Answer: Unwanted N-functionalization is a common side reaction due to the nucleophilicity of the pyrrole nitrogen. The most effective way to prevent this is by using a protecting group.
-
Choice of Protecting Group: A variety of protecting groups can be used for the N-7 position. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. Common protecting groups for the pyrrolo[2,3-d]pyrimidine core include:
-
Boc (tert-butyloxycarbonyl): This group is widely used but can sometimes negatively impact the reactivity or selectivity of subsequent reactions.[1]
-
PivCl (pivaloyl chloride): Can be used to protect amino groups on the pyrimidine ring.[3]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Often used for its stability under a range of conditions and its relatively mild removal.
-
-
Reaction Conditions: In some cases, careful optimization of reaction conditions (e.g., using a non-polar, aprotic solvent and a hindered base) can minimize N-functionalization even without a protecting group.
-
Data Presentation
Table 1: Comparison of Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated Pyrrolo[2,3-d]pyrimidines
| Starting Material | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acids | Pd(dppf)Cl₂ | dppf | K₂CO₃ | EtOH/H₂O | 90 | 0.17 | Moderate to high | [4] |
| 4-chloro-5-iodo-7-SEM-7H-pyrrolo[2,3-d]pyrimidine | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | EtOH/H₂O | 90 | 0.17 | - | [4] |
| 2,4-dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 equiv.) | - | - | - | - | 60-70 | - | - | [1] |
Table 2: Conditions for Buchwald-Hartwig C-N Cross-Coupling
| Pyrrolo[2,3-d]pyrimidine Derivative | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-5-iodo-7-SEM-7H-pyrrolo[2,3-d]pyrimidine | N-methyl-1-(m-tolyl)methanamine | - | - | DIPEA | n-BuOH | 120 | 2 | - | [4] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Substituted anilines | - | - | - | - | - | - | Moderate to high | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.) in a solvent system like a 4:1 mixture of EtOH/H₂O is prepared in a round-bottom flask.[4] The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., Argon) for 30-45 minutes. The palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq.), is then added, and the flask is placed in a preheated oil bath at the desired temperature (e.g., 90°C).[4] The reaction is stirred for the required time (e.g., 10 minutes to several hours) and monitored by TLC or LC-MS. Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig C-N Cross-Coupling:
To a round-bottom flask containing the chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and a suitable base like DIPEA (3.0 eq.) in a solvent such as n-BuOH, the amine (1.2-1.5 eq.) is added.[4] The mixture is stirred at room temperature for a short period before being heated to the desired temperature (e.g., 120°C) for several hours.[4] The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is diluted with water and extracted with an appropriate organic solvent (e.g., EtOAc). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for a failed cross-coupling reaction.
Caption: Common sites of reactivity on the pyrrolo[2,3-d]pyrimidine core.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Purification
Welcome to the technical support center for the purification of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related pyrrolopyrimidine derivatives are silica gel column chromatography and recrystallization. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include unreacted starting materials, regioisomers formed during the synthesis of the pyrrolo[2,3-d]pyrimidine core, and byproducts from side reactions such as hydrolysis or oxidation of the amine group. For instance, in the synthesis of related 7-deazapurine nucleosides, separation of regioisomers (e.g., 7- and 8-substituted analogues) can be challenging.[1]
Q3: My compound has very low solubility in common organic solvents. How can I purify it?
A3: For compounds with low solubility, a diffusion crystallization method can be effective. This involves dissolving the compound in a high-boiling, good solvent (like DMF or DMSO) and then placing this solution in a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane). The slow diffusion of the anti-solvent vapors into the solution of the compound will gradually decrease its solubility, promoting the formation of pure crystals.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems to find the optimal eluent for separation. A good solvent system will show a clear separation between the spot of your desired compound and the impurity spots, with the Rf value of the desired compound ideally between 0.2 and 0.4.
-
Solvent Gradient: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. For pyrrolopyrimidine derivatives, common solvent systems include mixtures of ethyl acetate/hexane, methanol/dichloromethane, and ethyl acetate/chloroform.[2]
-
Column Packing: Ensure the silica gel column is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to elute the compound.
-
Troubleshooting Steps:
-
Increase Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. If using a methanol/dichloromethane mixture, increase the percentage of methanol.
-
Add a Modifier: In some cases, adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve elution by reducing tailing and improving solubility.
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Troubleshooting Step: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Possible Cause 2: The cooling process is too rapid.
-
Troubleshooting Step: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Troubleshooting Step: Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the compound may require pre-purification by another method like column chromatography to remove the inhibiting impurities.
Issue 2: The yield from recrystallization is very low.
-
Possible Cause 1: Too much solvent was used for dissolution.
-
Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Troubleshooting Step: After cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize crystal formation. Also, when washing the collected crystals, use a minimal amount of ice-cold solvent.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective, scalable, can yield very high purity with multiple recrystallizations.[3] | Can be time-consuming, potential for lower yield if the compound is partially soluble in the cold solvent. |
| Silica Gel Column Chromatography | >95% | Applicable to a wide range of compounds, including oils; generally faster for small-scale purifications. | Can be more expensive due to the cost of silica gel and solvents, may be less effective for separating compounds with very similar polarities. |
| Preparative HPLC | >99% | High resolution and purity, suitable for separating complex mixtures. | Expensive equipment and solvents, less scalable than other methods. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the chosen mobile phase, starting with a lower polarity and gradually increasing it if necessary. A common starting point for pyrrolopyrimidines is a mixture of ethyl acetate and hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale tests, identify a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Potential solvents include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a flask, add the crude compound and a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent and then dry them in a vacuum oven.
Visualization
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Signaling Pathway Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives, including those structurally similar to this compound, are known to function as inhibitors of Janus Kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[1][4][5] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
References
- 1. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Design, synthesis and evaluation of (R)-3-(7-(methyl(7 H-pyrrolo[2,3- d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Cell Permeability of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability in 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs.
I. Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your research.
Problem 1: My this compound analog shows potent in vitro activity but poor cellular efficacy.
Possible Cause: Low cell permeability is a likely culprit when a compound is active against its target in a cell-free assay but fails to elicit a response in a cell-based assay. This can be due to several physicochemical properties of the molecule.
Solutions:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): A LogD value between 1 and 3 is often considered optimal for passive diffusion across cell membranes.[1] If your compound is too hydrophilic (low LogD) or too lipophilic (high LogD), its ability to permeate the cell membrane may be compromised.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound at the cell surface, thereby reducing the driving force for passive diffusion.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability.
-
-
Perform Permeability Assays:
-
Utilize in vitro permeability models such as the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayers, or Madin-Darby Canine Kidney (MDCK) cell monolayers to quantify the permeability of your compound. These assays will provide an apparent permeability coefficient (Papp) that can be used to classify your compound's permeability potential.
-
-
Structural Modification (Structure-Activity Relationship - SAR):
-
Systematically modify the structure of your analog to improve its physicochemical properties without compromising its target activity. For instance, introducing small lipophilic substituents can sometimes enhance permeability.
-
Problem 2: My compound exhibits a low apparent permeability coefficient (Papp) in the Caco-2 assay.
Possible Cause: A low Papp value in a Caco-2 assay can indicate poor passive diffusion or that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.
Solutions:
-
Determine the Efflux Ratio:
-
Perform a bi-directional Caco-2 or MDCK-MDR1 assay to measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
-
Co-incubation with an Efflux Inhibitor:
-
If active efflux is suspected, repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Structural Modifications to Evade Efflux:
-
Modify the compound's structure to reduce its affinity for efflux transporters. This can sometimes be achieved by altering the number or position of hydrogen bond donors and acceptors.
-
Problem 3: How can I improve the oral bioavailability of my lead compound with low permeability?
Possible Cause: Low oral bioavailability is often a direct consequence of poor intestinal permeability and/or first-pass metabolism.
Solutions:
-
Prodrug Approach:
-
Design a prodrug of your active compound. A prodrug is a bioreversible derivative that is inactive but is converted to the active drug in the body. Prodrugs can be designed to have improved physicochemical properties, such as increased lipophilicity or solubility, to enhance absorption.[2][3][4][5][6] For amine-containing compounds like the this compound core, various promoieties can be attached to the amine group to create a prodrug with enhanced permeability.
-
-
Nanoparticle Formulation:
-
Encapsulating your compound in nanoparticles, such as lipid-based nanoparticles (e.g., solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs)) or polymeric nanoparticles, can improve its oral bioavailability.[2][3][5] Nanoparticles can protect the drug from degradation in the gastrointestinal tract and enhance its absorption across the intestinal epithelium. Nanosuspensions are another strategy to increase the dissolution rate of poorly soluble drugs.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cell permeability of this compound analogs?
A1: The primary factors include:
-
Lipophilicity: As measured by LogP or LogD, it dictates the compound's ability to partition into the lipid bilayer of the cell membrane.
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface.
-
Molecular Size and Shape: Smaller molecules generally permeate more readily.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its permeability.
-
Polar Surface Area (PSA): A lower PSA is generally favorable for passive diffusion.
-
Affinity for Efflux Transporters: If the compound is a substrate for transporters like P-gp, its net influx into the cell will be reduced.
Q2: What is a good starting point for assessing the permeability of my compounds?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen for passive permeability. It can help you rank compounds and prioritize those with better intrinsic permeability for further, more complex cell-based assays like the Caco-2 or MDCK assays.
Q3: What are the differences between Caco-2 and MDCK permeability assays?
A3:
-
Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured as a monolayer, differentiate to form tight junctions and express various transporters and enzymes found in the human small intestine. They are considered the gold standard for predicting human intestinal absorption.
-
MDCK (Madin-Darby Canine Kidney) cells are derived from canine kidney epithelial cells. They form tight monolayers more quickly than Caco-2 cells. Wild-type MDCK cells have low levels of efflux transporter expression, making them a good model for passive permeability. MDCK cells transfected with specific transporters, such as MDR1 (for P-gp), are excellent tools for studying the role of specific efflux transporters.
Q4: Can you provide some typical permeability values for pyrrolo[2,3-d]pyrimidine derivatives?
A4: While specific experimental data for this compound analogs is limited in the public domain, in silico predictions for some tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown high Caco-2 permeability values, suggesting that the core scaffold can be amenable to good permeability with appropriate substitutions.[4]
III. Data Presentation
Table 1: Predicted ADME Properties of Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (log S) | Predicted Caco-2 Permeability (nm/s) | Predicted Human Oral Absorption (%) |
| 8f | 447.37 | 5.12 | -6.85 | 7667.0 | 100 |
| 8g | 465.36 | 5.28 | -7.11 | 10000.0 | 100 |
Data adapted from in silico predictions.[4]
IV. Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution of the test compound (typically 10 µM) in HBSS.
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (amount of drug in the receiver compartment per unit time).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
PAMPA Protocol
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
-
Assay Procedure:
-
Prepare the dosing solution of the test compound (typically 10-100 µM) in a suitable buffer.
-
Add the dosing solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using a relevant equation based on the specific PAMPA kit and protocol.
-
V. Visualizations
Caption: Troubleshooting workflow for addressing low cell permeability.
Caption: Decision tree for selecting an appropriate permeability assay.
Caption: Key strategies for enhancing the cell permeability of drug candidates.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs for the improvement of drug absorption via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The goal is to help you identify, understand, and minimize off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a kinase inhibitor and why are they a concern with the pyrrolo[2,3-d]pyrimidine scaffold?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target. For kinase inhibitors, this often means binding to and inhibiting other kinases. This is a significant concern as it can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications. The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it mimics the adenine ring of ATP, the natural ligand for kinases.[1][2] This structural similarity allows it to bind to the ATP-binding pocket of many kinases, which can lead to a broad off-target profile if not carefully optimized for selectivity.
Q2: My pyrrolo[2,3-d]pyrimidine inhibitor is showing a phenotype in a cell line that doesn't express the intended target kinase. What is the likely cause?
A2: This is a strong indication of off-target activity. Many kinase inhibitors, especially those targeting the conserved ATP-binding site, can interact with multiple kinases. The observed phenotype is likely due to the inhibition of one or more of these off-target kinases that are expressed and active in that specific cell line. It is crucial to perform kinome-wide selectivity profiling to identify these unintended targets.
Q3: I'm observing unexpected cellular phenotypes that are not typically associated with the inhibition of the primary target. How can I confirm if these are off-target effects?
A3: Unforeseen cellular responses often point towards the modulation of unintended signaling pathways. A multi-step approach is recommended to investigate this:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions.
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related or suspected off-target signaling pathways.
-
Rescue Experiments: A "gold standard" for confirming on-target effects. This involves overexpressing a mutated, inhibitor-resistant version of the primary target. If the phenotype is reversed, it strongly suggests an on-target mechanism.
-
Use of Structurally Different Inhibitors: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase. If this inhibitor does not produce the same unexpected phenotype, it is likely that the original observation was due to an off-target effect of your pyrrolo[2,3-d]pyrimidine compound.
Q4: Can off-target effects of pyrrolo[2,3-d]pyrimidine inhibitors ever be beneficial?
A4: While often considered detrimental, off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology. By inhibiting multiple nodes in a disease-related signaling network, a multi-targeted inhibitor can sometimes achieve a more robust therapeutic effect than a highly selective one. However, it is critical to intentionally design and characterize these multi-targeting profiles rather than discovering them serendipitously, to avoid unforeseen toxicities.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
Possible Cause: Inhibition of an off-target kinase that is essential for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure your inhibitor is active against its intended target at the concentrations used. An in vitro kinase assay is the gold standard for determining the IC50 value of your compound against the purified target kinase.
-
Assess Off-Target Kinase Inhibition: It is crucial to profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services offer kinase selectivity profiling.
-
Investigate Common Toxic Off-Targets: Certain kinases are known to be associated with cellular toxicity when inhibited. If your kinase profiling reveals potent inhibition of kinases involved in essential cellular processes, these may be the cause.
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analog compounds, compare their cytotoxicity profiles with their on- and off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple compounds can help identify the problematic off-target.
-
Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means (e.g., adding a downstream signaling molecule).
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Possible Cause: The inhibitor is potent against the purified kinase but shows weaker activity in cell-based assays.
Troubleshooting Steps:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Action: Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Consider performing a cellular uptake assay.
-
-
Cellular ATP Concentration: Kinase inhibitors are often ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that typically used in biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.
-
Action: If possible, perform your biochemical assay at a higher, more physiologically relevant ATP concentration to get a better estimate of its cellular potency.
-
-
Plasma Protein Binding: If you are using serum-containing media, your inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.
-
Action: Determine the fraction of your compound bound to plasma proteins and adjust your dosing accordingly, or perform assays in serum-free media.
-
-
Cellular Target Engagement: To confirm that your inhibitor is binding to its intended target within the cell.
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context.
-
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. RET |
| RET (On-Target) | 5 | 1 |
| KDR (VEGFR2) | 50 | 10 |
| SRC | 250 | 50 |
| ABL | 500 | 100 |
| Aurora A | >1000 | >200 |
| JAK2 | >1000 | >200 |
Interpretation: Compound X is a potent RET inhibitor with good selectivity against a panel of common off-target kinases. The 10-fold selectivity against KDR suggests that at higher concentrations, off-target inhibition of VEGFR2 might be observed.
Table 2: Kinase Selectivity of a Pyrrolo[2,3-d]pyrimidine-based JAK/HDAC Dual Inhibitor (Compound 15d) [3]
| Kinase/Enzyme | IC50 (nM) |
| JAK1 | 1.8 ± 0.2 |
| JAK2 | 1.1 ± 0.1 |
| JAK3 | 3.5 ± 0.4 |
| TYK2 | 20.1 ± 2.5 |
| HDAC1 | 4.5 ± 0.5 |
| HDAC6 | 1.9 ± 0.2 |
Interpretation: Compound 15d is a potent dual inhibitor of both the JAK family of kinases and HDAC enzymes. This highlights the polypharmacology that can be achieved with the pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Competitive Binding Assay)
This protocol outlines a general procedure for assessing the selectivity of a pyrrolo[2,3-d]pyrimidine inhibitor against a broad panel of kinases.
Principle: A test compound competes with a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) for binding to a panel of immobilized kinases. The displacement of the tracer is measured, and the amount of test compound required to displace 50% of the tracer (IC50) is determined.
Materials:
-
Kinase-tagged beads (commercially available panels)
-
Fluorescently labeled kinase tracer
-
Test inhibitor (pyrrolo[2,3-d]pyrimidine compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of detecting fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your test inhibitor in DMSO.
-
Perform a serial dilution of the test inhibitor in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
Prepare a slurry of the kinase-tagged beads in assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the kinase-tagged bead slurry to each well.
-
Add the serially diluted test inhibitor to the wells.
-
Include controls:
-
Negative control (Maximum signal): Beads + tracer + vehicle (DMSO).
-
Positive control (Minimum signal): Beads + tracer + a high concentration of a known broad-spectrum kinase inhibitor.
-
-
-
Incubation:
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test inhibitor relative to the controls.
-
Plot the percent inhibition against the logarithm of the test inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of your inhibitor with its target inside a cell.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability.
Materials:
-
Cell culture reagents
-
Test inhibitor
-
Vehicle (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermal cycler
-
Centrifuge
-
Western blot reagents and antibodies for the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include an unheated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or adding lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Perform Western blotting to detect the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Rescue Experiment Using a Resistant Mutant
This protocol describes how to validate that an observed phenotype is due to on-target inhibition.
Principle: A mutation in the target kinase can prevent inhibitor binding. If expressing this resistant mutant in cells reverses the inhibitor-induced phenotype, it confirms the effect is on-target.
Procedure:
-
Generation of a Resistant Mutant:
-
Identify a known or predicted resistance mutation in your target kinase (e.g., a gatekeeper mutation).
-
Use site-directed mutagenesis to introduce this mutation into an expression vector containing the cDNA of your target kinase.[4][5][6][7][8][9]
-
Sequence the plasmid to confirm the presence of the mutation.
-
-
Generation of Stable Cell Lines:
-
Phenotypic Assay:
-
Plate the EV, WT, and MUT cell lines.
-
Treat the cells with a range of concentrations of your pyrrolo[2,3-d]pyrimidine inhibitor.
-
Perform your phenotypic assay (e.g., cell viability, apoptosis, or a specific signaling readout).
-
-
Data Analysis:
-
Compare the dose-response curves for the three cell lines.
-
Expected Outcome: The EV and WT cell lines should show a dose-dependent response to the inhibitor. The MUT cell line should be significantly less sensitive to the inhibitor. If the phenotype is "rescued" in the MUT cell line, it provides strong evidence for an on-target effect.
-
Visualizations
Caption: A generic kinase signaling cascade illustrating on- and off-target inhibition.
Caption: A workflow for troubleshooting unexpected phenotypes of kinase inhibitors.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Pharmacokinetic Properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. The information is designed to help address common challenges encountered during preclinical development, focusing on improving key pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Aqueous Solubility
Q1: My this compound derivative shows low aqueous solubility. What are the potential causes and how can I improve it?
A1: Poor aqueous solubility is a common challenge for this chemical series, often attributed to high lipophilicity and crystalline structure. This can lead to unreliable results in biological assays and poor oral bioavailability.
Troubleshooting Strategies:
-
Structural Modification:
-
Introduce Polar Groups: Incorporate polar functional groups such as hydroxyl (-OH) or amino (-NH2) groups to increase hydrophilicity.
-
Reduce Lipophilicity (cLogP): Systematically modify substituents to lower the calculated logP. For example, replacing a lipophilic aromatic ring with a more polar heterocycle.
-
Disrupt Crystal Packing: Introduce substituents that disrupt the planarity of the molecule, which can reduce the crystal lattice energy and improve solubility.
-
-
Formulation Approaches:
-
Amorphous Solid Dispersions: Create an amorphous solid dispersion by embedding your compound in a hydrophilic polymer matrix. This can significantly enhance the apparent water solubility compared to the crystalline form.
-
Co-crystallization: Form a co-crystal with a water-soluble co-former. This can improve the dissolution rate and apparent solubility.
-
Prodrugs: Design a more soluble prodrug that is converted to the active compound in vivo.
-
Experimental Workflow for Troubleshooting Poor Solubility:
Issue 2: Rapid Metabolism
Q2: My compound is rapidly cleared in liver microsome stability assays. What are the likely metabolic pathways and how can I improve its metabolic stability?
A2: Pyrrolo[2,3-d]pyrimidine derivatives, particularly those developed as kinase inhibitors, are often metabolized by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include oxidation and dealkylation.
Troubleshooting Strategies:
-
Identify Metabolic Soft Spots:
-
Conduct metabolite identification studies using liver microsomes or hepatocytes to pinpoint the exact sites of metabolism on your molecule.
-
-
Block Metabolism:
-
Deuteration: Replace hydrogen atoms at the metabolic "soft spot" with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated metabolism.
-
Introduce Electron-Withdrawing Groups: Place electron-withdrawing groups (e.g., fluorine) near the site of metabolism to decrease the electron density and make it less susceptible to oxidation.
-
Steric Hindrance: Introduce bulky groups near the metabolic site to sterically hinder the approach of metabolizing enzymes.
-
Experimental Workflow for Improving Metabolic Stability:
Issue 3: Low Oral Bioavailability
Q3: Despite good in vitro potency, my compound shows low oral bioavailability in animal models. What are the potential reasons and how can I address this?
A3: Low oral bioavailability can be a result of poor absorption, high first-pass metabolism, or significant efflux by transporters.
Troubleshooting Strategies:
-
Assess Permeability:
-
Perform a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. If permeability is low, consider strategies to increase lipophilicity (while balancing solubility).
-
-
Evaluate Efflux:
-
The Caco-2 assay can also identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If efflux is high, structural modifications may be necessary to reduce recognition by these transporters.
-
-
Investigate First-Pass Metabolism:
-
High clearance in liver microsome stability assays can indicate significant first-pass metabolism. Refer to the strategies for improving metabolic stability.
-
-
Improve Solubility:
-
Poor solubility can limit the amount of drug that dissolves in the gastrointestinal tract, thereby reducing absorption. Refer to the strategies for improving solubility.
-
Logical Relationship for Investigating Low Bioavailability:
Issue 4: hERG Inhibition
Q4: My compound shows activity in a hERG binding assay. What are the structural features that might be responsible, and how can I mitigate this risk?
A4: Inhibition of the hERG potassium channel is a significant safety concern as it can lead to cardiac arrhythmias. For this class of compounds, hERG liability is often associated with high lipophilicity and the presence of basic amine groups.
Troubleshooting Strategies:
-
Reduce Lipophilicity: Lowering the cLogP of your compound can often reduce hERG affinity.
-
Reduce Basicity: The basicity (pKa) of amine groups can be critical for hERG binding. Strategies to reduce basicity include:
-
Introducing electron-withdrawing groups near the basic nitrogen.
-
Replacing a basic amine with a less basic heterocycle.
-
-
Introduce Acidic Groups: The presence of an acidic group can sometimes mitigate hERG activity.
-
Conformational Restriction: Modifying the structure to restrict the compound's conformation can prevent it from adopting the necessary orientation to bind to the hERG channel.
Quantitative Data Summary
The following tables summarize in silico and in vitro pharmacokinetic data for representative 7H-pyrrolo[2,3-d]pyrimidine derivatives from published literature. Note that experimental conditions may vary between studies.
Table 1: In Silico ADME Properties of Representative Pyrrolo[2,3-d]pyrimidine Derivatives [1]
| Compound | Molecular Weight ( g/mol ) | QPlogPo/w | QPlogS | QPlogHERG | Caco-2 Permeability (nm/s) |
| 8f | 475.42 | 6.95 | -8.35 | -6.218 | 7667.0 |
| 8g | 493.41 | 7.19 | -8.73 | -6.094 | 10000.0 |
Table 2: In Vitro Pharmacokinetic Properties of a Selective Btk Inhibitor [2]
| Compound | Aqueous Solubility (mg/mL) | hERG IC50 (µM) |
| B16 | ≈ 0.1 | 11.10 |
Table 3: In Vivo Pharmacokinetic Parameters in Mice for a Btk Inhibitor [2]
| Compound | Oral Bioavailability (F %) | Half-life (t1/2, h) |
| B16 | 49.15 | 7.02 |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below.
Kinetic Solubility Assay
Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a microplate well.
-
Add the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
-
Analysis:
-
After incubation, analyze the plate using a nephelometer to detect light scattering from precipitated compound.
-
Alternatively, filter the samples through a 96-well filter plate and analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to quantify the amount of dissolved compound.
-
Thermodynamic Solubility Assay
Purpose: To determine the equilibrium solubility of a solid compound in an aqueous buffer.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the solid test compound (e.g., 1 mg) into a glass vial.
-
-
Assay Procedure:
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
After incubation, filter the suspension to remove any undissolved solid.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability and potential for active efflux of a compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before starting the experiment.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound (at a known concentration in transport buffer) to the apical (A) side of the transwell.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side at the same time points.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Metabolic Stability Assay in Liver Microsomes
Purpose: To evaluate the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
-
hERG Patch Clamp Assay
Purpose: To directly measure the inhibitory effect of a compound on the hERG potassium channel current.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings on individual cells.
-
Apply a specific voltage protocol to elicit the hERG current.
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
-
Data Acquisition and Analysis:
-
Measure the reduction in the hERG current amplitude at each compound concentration.
-
Construct a concentration-response curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
References
Stability issues of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As with many pyrrolopyrimidine derivatives, the molecule can be susceptible to hydrolysis under strongly acidic or alkaline conditions, photodegradation, and oxidative degradation.[1]
Q2: How does pH impact the stability of the compound?
A2: Pyrrolo[2,3-d]pyrimidine derivatives are generally most stable in neutral solutions.[1] Both acidic and basic conditions can catalyze the hydrolysis of the pyrimidine ring or other susceptible bonds within the molecule. Extreme pH values should be avoided during storage and in experimental assays unless specifically required by the protocol, in which case fresh solutions should be prepared immediately before use.
Q3: Is this compound sensitive to light?
A3: Yes, similar to other related heterocyclic compounds, this compound is expected to be photolabile.[1] Exposure to UV or even ambient light over extended periods can lead to photodegradation. It is crucial to store stock solutions and experimental samples in amber vials or protected from light to minimize degradation.
Q4: What is the recommended storage temperature for solutions of this compound?
A4: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Can I anticipate degradation in the presence of oxidizing agents?
A5: Yes, the pyrrolopyrimidine core can be susceptible to oxidation.[1] The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to the formation of N-oxides or other oxidation products. It is advisable to use degassed solvents for preparing solutions if oxidative stability is a concern.
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution, even when stored at 4°C.
-
Question: What is the pH of your solution?
-
Answer: If the solution is acidic or alkaline, the compound may be undergoing hydrolysis. Buffer the solution to a neutral pH (around 7.0-7.4) for improved stability.
-
-
Question: Is your solution protected from light?
-
Answer: The compound is likely photolabile. Ensure that your solutions are stored in amber vials or wrapped in aluminum foil to prevent photodegradation. Prepare and handle the solution under low-light conditions if possible.
-
-
Question: What solvent are you using?
-
Answer: While DMSO is a common solvent for initial stock solutions, its quality and storage are important. Older DMSO can contain acidic impurities or peroxides that may degrade the compound. Use high-purity, anhydrous DMSO and store it properly. For aqueous buffers, ensure they are freshly prepared and free of microbial contamination.
-
Problem: I see multiple peaks in my HPLC analysis of a freshly prepared solution.
-
Question: How was the solid compound stored?
-
Answer: Improper storage of the solid material can lead to degradation before it is even dissolved. Ensure the solid is stored in a cool, dark, and dry place.
-
-
Question: Are you sure about the initial purity of the compound?
-
Answer: Verify the purity of the starting material from the supplier's certificate of analysis. The additional peaks may be impurities from the synthesis.
-
-
Question: Could the compound be degrading during the analytical procedure?
-
Answer: Assess the stability of the compound in your mobile phase. If the mobile phase is acidic or basic, degradation may occur on the column. Also, consider the temperature of the autosampler.
-
Quantitative Stability Data
The following tables present illustrative data from forced degradation studies on compounds with a similar pyrrolopyrimidine core. This data is intended to provide a general understanding of the potential stability profile. Actual degradation rates for this compound may vary.
Table 1: Illustrative Hydrolytic Degradation
| Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl (60°C) | 2 | 15% |
| 6 | 40% | |
| 0.1 M NaOH (60°C) | 2 | 25% |
| 6 | 65% | |
| pH 7.4 Buffer (60°C) | 24 | < 5% |
Table 2: Illustrative Photolytic and Oxidative Degradation
| Condition | Time (hours) | % Degradation (Illustrative) |
| UV Light (254 nm) | 4 | 30% |
| 8 | 55% | |
| 3% H₂O₂ (Room Temp) | 2 | 20% |
| 6 | 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a heat-stable vial and incubate at 80°C.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Withdraw aliquots from both samples at 0, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: JAK-STAT signaling pathway with the inhibitory action of a pyrrolopyrimidine-based JAK inhibitor.
Caption: A typical experimental workflow for conducting a forced degradation study.
Caption: A logical workflow for troubleshooting unexpected degradation of the compound in solution.
References
Validation & Comparative
Comparing the efficacy of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and tofacitinib
An Examination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the Context of the Potent JAK Inhibitor, Tofacitinib
For researchers and professionals in drug development, understanding the relationship between a core chemical scaffold and a final, highly active pharmaceutical ingredient is crucial for designing novel therapeutics. This guide provides a detailed examination of tofacitinib, a well-established Janus kinase (JAK) inhibitor, and clarifies its relationship with the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, which the user has inquired about with a specific methylation pattern.
It is critical to note that This compound is not an active pharmaceutical ingredient that can be directly compared to tofacitinib. Instead, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety serves as the foundational chemical structure upon which tofacitinib is built. The chemical name for tofacitinib is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl )amino)piperidin-1-yl)-3-oxopropanenitrile.[1][2][3] As this name indicates, the methyl group in tofacitinib's structure is located on the piperidine ring, not the pyrrolo[2,3-d]pyrimidine core.
Publicly available scientific literature does not contain efficacy data for this compound as a standalone JAK inhibitor or anti-inflammatory agent. Research has focused on derivatives of the pyrrolo[2,3-d]pyrimidine scaffold to achieve desired potency and selectivity.[4][5][6][7][8] This guide will, therefore, focus on the well-documented efficacy and mechanisms of tofacitinib, treating the 7H-pyrrolo[2,3-d]pyrimidin-4-amine as the core component that, when appropriately modified, yields a potent therapeutic agent.
Tofacitinib: Mechanism of Action
Tofacitinib functions as a targeted synthetic disease-modifying antirheumatic drug (DMARD) by inhibiting the Janus kinase family of enzymes.[9] JAKs are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[7][8] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the downstream gene expression that leads to inflammation.[10]
Signaling Pathway Inhibition
The mechanism of action of tofacitinib is centered on the disruption of the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the point of inhibition by tofacitinib.
References
- 1. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medkoo.com [medkoo.com]
A Head-to-Head In Vitro Comparison of 7-Deazapurine and Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 7-deazapurine and purine analogs, two pivotal classes of molecules in the development of novel therapeutics. By mimicking natural purines, these analogs interfere with essential cellular processes, demonstrating significant potential as anticancer and antiviral agents.[1][2] This document summarizes key experimental data, details relevant protocols, and visualizes affected signaling pathways to facilitate informed decisions in research and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of various 7-deazapurine and purine analogs across different therapeutic areas. These values, primarily half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), provide a quantitative measure of their potency.
Anticancer Activity of 7-Deazapurine and Purine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Deazapurine Analogs | |||
| 7-Thienyl-7-deazaadenosine (AB61) | Various | Potent (specific values not detailed in abstract) | [3] |
| 6-Hetaryl-7-deazapurines (25a-b, 26a) | Multiple cancer cell lines | 0.016 - 0.096 (Geometric Mean of 50% growth inhibition) | [4] |
| 7-Iodo-7-deazaadenine CDN (5a) | Not Applicable (Biochemical Assay) | ΔTm = 11.5 °C (in DSF assay with STING protein) | [5] |
| Purine Analogs | |||
| Clofarabine | Various solid tumor and leukemia cell lines | 0.028–0.29 | |
| Fludarabine | Not specified | Not specified | |
| 6-Mercaptopurine | Not specified | Not specified | [6] |
| 6-Thioguanine | Not specified | Not specified | [6] |
| 2-Amino-6-(3-methoxy-anilino)purine | CDK1/Cyclin B, CDK2/Cyclin A, CDK5/p25 | 0.1, 0.075, 0.16 | |
| 4-Methylbenzamide derivative (7) | K562, HL-60 | 2.27, 1.42 | [7] |
| 4-Methylbenzamide derivative (10) | K562, HL-60 | 2.53, 1.52 | [7] |
Antiviral Activity of 7-Deazapurine and Purine Analogs
| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |
| 7-Deazapurine Analogs | ||||
| 7-deaza-2′-C-methyladenosine (7DMA) | Dengue virus (DENV) | Not specified | Potent inhibitor (specific value not detailed in abstract) | |
| 7-deaza-2′-C-methyladenosine (MK-0608) | Hepatitis C Virus (HCV) | Huh7 | 0.3 (in subgenomic replicon assay) | [8] |
| 7-deaza-2′-C-methyl-adenosine | West Nile virus, Dengue virus type 2, Yellow fever virus, Rhinovirus type 2, Rhinovirus type 14, Poliovirus type 3 | Not specified | 5 - 15 | [8][9] |
| Purine Analogs | ||||
| Penciclovir | Duck Hepatitis B Virus (DHBV) | Primary duck hepatocytes | 0.7 ± 0.1 (long-term treatment) | |
| Ganciclovir | Duck Hepatitis B Virus (DHBV) | Primary duck hepatocytes | 4.0 ± 0.2 (long-term treatment) | |
| Acyclovir | Not specified | Not specified | Not specified | [10] |
| Ganciclovir | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of 7-deazapurine and purine analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Efficacy: Plaque Reduction Assay
This assay quantifies the reduction in viral plaque formation in the presence of an antiviral compound.
-
Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates and grow until a confluent monolayer is formed.[14]
-
Virus Inoculation: Inoculate the cell monolayers with a virus suspension that produces a quantifiable number of plaques (e.g., 40-80 PFU per well).[14]
-
Compound Treatment: After a 90-minute adsorption period at 37°C, remove the inoculum and overlay the cells with a medium (e.g., 0.4% agarose) containing various concentrations of the test compound.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 7 days).[14]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain them (e.g., with 0.8% crystal violet) to visualize and count the plaques.[14]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Target-Based Screening: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, a common mechanism of action for many purine and 7-deazapurine analogs.[10]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then further dilute it in the kinase reaction buffer.[15]
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the diluted test compound. Include a control with no inhibitor.[15]
-
Reaction Initiation: Start the kinase reaction by adding ATP. For competitive binding assays, the ATP concentration should be near the Km value for the specific kinase.[15][16]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays within the linear range.[15]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, radiometric assay).[16]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[16]
Signaling Pathways and Mechanisms of Action
7-Deazapurine and purine analogs exert their biological effects by interfering with fundamental cellular processes, primarily DNA and RNA synthesis and cell cycle regulation through kinase inhibition.
Inhibition of Nucleic Acid Synthesis
Purine analogs are antimetabolites that mimic natural purine bases (adenine and guanine).[1][17] After cellular uptake, they are converted into their nucleotide analogs, which can then inhibit enzymes crucial for DNA and RNA synthesis or be incorporated into the nucleic acid chains, leading to chain termination and cell death.[6][17] 7-Deazapurine nucleosides, after activation by phosphorylation, can also be incorporated into both RNA and DNA, causing inhibition of protein synthesis and DNA damage, respectively.[2][4]
Mechanism of Nucleic Acid Synthesis Inhibition.
Kinase Inhibition and Cell Cycle Arrest
Many purine and 7-deazapurine analogs function as potent inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10] By binding to the ATP-binding pocket of these kinases, the analogs prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis.[15]
Inhibition of Cell Cycle by Kinase Inhibitors.
General Experimental Workflow
The in vitro evaluation of novel 7-deazapurine and purine analogs typically follows a structured workflow to determine their efficacy and cytotoxicity, allowing for the calculation of a selectivity index (SI = CC50/EC50), a critical parameter for further development.
General Workflow for In Vitro Evaluation.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
Validating Target Engagement of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of kinase inhibitors based on the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This chemical structure is a core component of numerous kinase inhibitors, notably those targeting the Janus kinase (JAK) family. Here, we compare its engagement with alternative inhibitors and provide supporting experimental data and protocols.
Introduction to this compound
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for several potent kinase inhibitors. Its derivatives have shown significant activity against various kinases, playing a crucial role in the development of therapies for autoimmune diseases and cancer.[1][2][3] Validating that these compounds directly bind to and inhibit their intended kinase targets within a cellular environment is a critical step in their preclinical and clinical development. This process, known as target engagement, ensures that the observed biological effects are a direct result of on-target activity.[4]
Comparative Analysis of Target Engagement
This section compares the target engagement of a representative this compound derivative, PF-04965842 (a selective JAK1 inhibitor), with Tofacitinib, another prominent JAK inhibitor that shares a similar pyrrolo[2,3-d]pyrimidine core.[5] The data presented below is collated from various studies to illustrate the comparative efficacy and selectivity of these compounds.
Quantitative Data Summary
| Compound | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-04965842 | JAK1 | Biochemical Assay | 1.9 | - | [5] |
| JAK2 | Biochemical Assay | 200 | - | [5] | |
| JAK3 | Biochemical Assay | 1000 | - | [5] | |
| TYK2 | Biochemical Assay | 100 | - | [5] | |
| Tofacitinib | JAK1 | Biochemical Assay | 3.2 | - | [5] |
| JAK2 | Biochemical Assay | 4.1 | - | [5] | |
| JAK3 | Biochemical Assay | 1.6 | - | [5] | |
| TYK2 | Biochemical Assay | 43 | - | [5] |
Signaling Pathway and Experimental Workflows
To understand the context of target engagement, it is essential to visualize the relevant signaling pathway and the experimental methods used for validation.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[5][6] Cytokine binding to its receptor induces the phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. It relies on the principle that a protein's thermal stability increases when a ligand is bound.[4][7][8]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Kinobeads Competition Assay
Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[9][10] A test compound's ability to compete with the beads for kinase binding is quantified by mass spectrometry.[9][11]
Caption: Workflow for a Kinobeads-based competition binding assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of target engagement for this compound derivatives.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[4]
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound at various concentrations or a vehicle control for a specified duration.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Interpretation: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Kinobeads Competition Binding Assay
Objective: To profile the interaction of a compound with a broad range of kinases in a cellular lysate.[9][10]
Methodology:
-
Lysate Preparation: Harvest and lyse cells in a buffer that preserves native protein conformations. Determine the protein concentration of the lysate.
-
Compound Incubation: Incubate the cell lysate with various concentrations of the test compound or a DMSO control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysate-compound mixture and incubate with gentle rotation for another defined period (e.g., 1 hour) at 4°C to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with a wash buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion to generate peptides from the bound proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A decrease in the amount of a kinase pulled down by the beads in the presence of the compound indicates that the compound is binding to that kinase and competing with the beads.[9]
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of a compound on the phosphorylation of a downstream substrate of the target kinase in a cellular context.[4]
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and, once they reach the desired confluency, serum-starve them if necessary. Treat the cells with a range of concentrations of the test compound for a specified duration.
-
Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., a cytokine for the JAK-STAT pathway) to induce phosphorylation of the target and its substrates.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-STAT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the IC50 value.[4]
Conclusion
Validating the target engagement of this compound derivatives is paramount for their successful development as therapeutic agents. This guide provides a framework for comparing these compounds with alternatives and outlines robust experimental protocols for confirming their interaction with intended kinase targets in a cellular context. The use of orthogonal assays such as CETSA, Kinobeads, and cellular phosphorylation assays can provide a comprehensive understanding of a compound's target engagement profile, guiding further optimization and clinical translation.
References
- 1. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold serves as a core structural component for a multitude of kinase inhibitors due to its ATP-mimetic properties. The substitution patterns on this heterocyclic system allow for the fine-tuning of potency and selectivity against various kinases. This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors based on this scaffold, supported by experimental data and detailed methodologies for key profiling assays.
Inhibitor Cross-Reactivity Profiles
The following tables summarize the inhibitory activity and cross-reactivity of selected this compound based inhibitors against their primary targets and a panel of off-target kinases. This data is crucial for understanding the therapeutic potential and potential side effects of these compounds.
Table 1: Inhibitory Potency against Primary Kinase Targets
| Inhibitor | Primary Target(s) | Structure | IC50 (nM) | Assay Type |
| GSK2606414 | PERK | 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.4 | Biochemical (GST-PERK phosphorylation) |
| PF-06873600 | CDK2, CDK4, CDK6 | 2-(2-hydroxyethyl)-5-(5-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-indol-2-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDK2: <1, CDK4: 2.2, CDK6: 1.1 | Biochemical |
| Lestaurtinib (CEP-701) | FLT3, JAK2, TrkA | (9S,10S,12R)-2,3,9,10,11,12-Hexahydro-10-hydroxy-10-(hydroxymethyl)-9-methyl-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1][2]benzodiazocin-1-one | FLT3: 3, JAK2: 0.9, TrkA: <25 | Biochemical |
Table 2: Off-Target Kinase Profiling of GSK2606414
GSK2606414 was profiled against a panel of 294 kinases at a concentration of 10 µM. The following table lists a selection of kinases with significant inhibition, highlighting the selective nature of this compound.[3][4][5]
| Kinase | Percent Inhibition @ 10 µM |
| PERK | >99 |
| KIT | >85 |
| RIPK1 | >85 |
| 17 other kinases | >85 |
Table 3: Selectivity Profile of PF-06873600
PF-06873600 was designed as a CDK2/4/6 inhibitor with selectivity against other CDKs, particularly CDK1, to minimize toxicity.[6]
| Kinase | IC50 (nM) |
| CDK2/cyclin E | <1 |
| CDK4/cyclin D1 | 2.2 |
| CDK6/cyclin D3 | 1.1 |
| CDK1/cyclin B | >1000 |
| CDK9/cyclin T1 | >1000 |
Table 4: Broader Kinase Inhibition Profile of Lestaurtinib
Lestaurtinib is a multi-kinase inhibitor with activity against several kinase families.[7][8]
| Kinase | IC50 (nM) |
| FLT3 | 3 |
| JAK2 | 0.9 |
| TrkA | <25 |
| Aurora A | 8.1 |
| Aurora B | 2.3 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below are protocols for commonly employed kinase inhibitor profiling assays.
Biochemical Kinase Assays
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials : Kinase of interest, substrate, ATP, test inhibitor, ADP-Glo™ Kinase Assay Kit (Promega), white opaque multi-well plates.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the binding of a fluorescently labeled tracer to a kinase and the displacement of this tracer by an inhibitor.
-
Materials : Terbium-labeled anti-tag antibody, fluorescently labeled tracer, kinase of interest, test inhibitor, TR-FRET dilution buffer, multi-well plates compatible with TR-FRET readers.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, terbium-labeled antibody, and test inhibitor.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine IC50 values from the dose-response curve.
-
Cell-Based Assays
1. NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Materials : HEK293 cells, plasmid encoding the kinase of interest fused to NanoLuc® luciferase, NanoBRET™ tracer, test inhibitor, Opti-MEM, FuGENE® HD Transfection Reagent, multi-well plates.
-
Procedure :
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into multi-well plates.
-
After 24 hours, prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor and the NanoBRET™ tracer to the cells.
-
Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
The BRET ratio is calculated (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the inhibitor.
-
Determine the intracellular IC50 from the dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[9][10][11][12][13]
-
Materials : Cultured cells, test inhibitor, lysis buffer, equipment for heating samples (e.g., PCR cycler), equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
Procedure :
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures to create a melt curve.
-
Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures.
-
The magnitude of the thermal shift indicates the extent of target engagement.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the inhibitors discussed.
Caption: The PERK signaling pathway in response to ER stress.
Caption: The role of CDK2 in the G1/S cell cycle transition.
Caption: Simplified CSF1R signaling leading to cell proliferation.
Experimental Workflow for Inhibitor Profiling
The following diagram illustrates a general workflow for the comprehensive profiling of a novel kinase inhibitor.
Caption: A typical workflow for kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. GSK2606414 - Wikipedia [en.wikipedia.org]
- 5. GSK 2606414 | PERK | Tocris Bioscience [tocris.com]
- 6. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
Selectivity Profile of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogues Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Data
The following tables summarize the kinase inhibition data for various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. It is important to note that the specific substitutions on the pyrrolo[2,3-d]pyrimidine core dramatically influence the target kinase profile.
Table 1: Inhibition of Janus Kinases (JAKs) by Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound/Reference Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide) | JAK1 | - | Highly selective for JAK1.[1][2][3] |
| Tofacitinib | JAK1, JAK2, JAK3 | - | Pan-JAK inhibitor.[1][3] |
| Compound 12a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative) | JAK1 | 12.6 | 10.7-fold selectivity over JAK2.[4] |
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Reference Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | - | Showed significantly improved selectivity for CDK2 over CDKs 1/4/6/7/9 (>-200-fold).[5] |
| Compound 6e (a dual CDK4/9 and HDAC1 inhibitor) | CDK4/9 | 8.8 (CDK4), 12 (CDK9) | Dual inhibitor of CDK4/9 and HDAC1.[6] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | - | Identified as CDK9 inhibitors.[7] |
Table 3: Inhibition of Other Kinase Families by Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound/Reference Compound | Target Kinase Family | Target Kinase(s) | IC50 (nM) | Selectivity Notes |
| GSK2606414 (7-methyl-5-(substituted)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) | PERK | PERK | - | Potent and selective PERK inhibitor.[8] |
| Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | EGFR/Aurora | EGFR, AURKA | Nanomolar (EGFR), Micromolar (AURKA) | Dual inhibitors of EGFR and Aurora kinase A.[9] |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., Compound 5k) | Multi-targeted | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Multi-targeted kinase inhibitor.[5] |
| Pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors | LRRK2 | LRRK2 | - | Potent LRRK2 inhibitors.[10] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | PKB | Nanomolar | Selective inhibitors of Protein Kinase B.[11] |
Experimental Protocols
The following are generalized experimental protocols for kinase inhibition assays based on methodologies cited in the referenced literature. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of a microplate.
-
Initiation of Reaction: The test compound dilutions are added to the wells, followed by the addition of ATP to initiate the kinase reaction. The final concentration of ATP is often near its Km value for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: The reaction is stopped, and the kinase activity is measured. The method of detection depends on the assay format:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay: A competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
-
Radiometric Assay: Measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: The kinase activity at each compound concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for inhibitors targeting various signaling pathways. The diagram below illustrates how different derivatives can inhibit distinct kinase-driven pathways.
Caption: Inhibition of diverse signaling pathways by substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7 H-pyrrolo[2,3- d]pyrimidin-2-yl)amino)phenyl)- N8-hydroxyoctanediamide as a Novel Inhibitor Targeting Cyclin-dependent Kinase 4/9 (CDK4/9) and Histone Deacetlyase1 (HDAC1) against Malignant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, a class of compounds that has garnered significant attention for its therapeutic potential, primarily through the inhibition of the Janus kinase (JAK) signaling pathway. This pathway is a critical mediator of cytokine signaling involved in inflammation and immunity, making it a key target for autoimmune diseases such as rheumatoid arthritis.
Herein, we present a head-to-head comparison of two prominent derivatives, peficitinib and tofacitinib, in a well-established preclinical model of rheumatoid arthritis. The data is supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of their mechanism of action and experimental workflows.
Comparative In Vivo Efficacy in Adjuvant-Induced Arthritis
A study directly compared the pharmacological properties of peficitinib and tofacitinib in a rat model of adjuvant-induced arthritis, a widely used model for preclinical evaluation of anti-arthritic agents.[1]
Key Findings:
-
Both peficitinib and tofacitinib demonstrated a dose-dependent and significant reduction in arthritis score, paw swelling, pain threshold, and grip strength.[1]
-
Histopathological analysis revealed that both compounds attenuated joint injuries.[1]
-
Comparable efficacy on arthritis-associated symptoms was observed at plasma concentrations that were also comparable (peficitinib at 10 mg/kg and tofacitinib at 3 mg/kg).[1]
-
Interestingly, at these comparable doses, peficitinib showed greater efficacy in reducing some parameters associated with inflammation and bone destruction in the paw fluid, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1]
-
Peficitinib also had a more pronounced inhibitory effect on the loss of bone mineral density and synovial thickening.[1] These differences may be attributed to peficitinib's potential additional off-target effects, such as inhibition of VEGF and PDGF receptor kinases, alongside JAK inhibition.[1]
Data Summary:
| Efficacy Parameter | Peficitinib (3 - 30 mg/kg) | Tofacitinib (1 - 10 mg/kg) | Key Comparison Finding |
| Arthritis Score | Dose-dependent & significant attenuation[1] | Dose-dependent & significant attenuation[1] | Comparable efficacy at 10 mg/kg (peficitinib) and 3 mg/kg (tofacitinib)[1] |
| Paw Swelling | Dose-dependent & significant attenuation[1] | Dose-dependent & significant attenuation[1] | Comparable efficacy at 10 mg/kg (peficitinib) and 3 mg/kg (tofacitinib)[1] |
| Pain Threshold | Dose-dependent & significant attenuation[1] | Dose-dependent & significant attenuation[1] | Not explicitly stated in direct comparison |
| Grip Strength | Dose-dependent & significant attenuation[1] | Dose-dependent & significant attenuation[1] | Not explicitly stated in direct comparison |
| Histopathologic Injuries | Significant attenuation[1] | Significant attenuation[1] | Not explicitly stated in direct comparison |
| VEGF & PDGF Production | Greater efficacy at 10 mg/kg[1] | Less efficacious than peficitinib at 3 mg/kg[1] | Peficitinib showed superior inhibition[1] |
| Bone Mineral Density Loss | Significantly greater inhibitory effect at 10 mg/kg[1] | Less effective than peficitinib at 3 mg/kg[1] | Peficitinib showed superior protection[1] |
| Synovial Thickening | Significantly greater inhibitory effect at 10 mg/kg[1] | Less effective than peficitinib at 3 mg/kg[1] | Peficitinib showed superior reduction[1] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action for this compound derivatives like peficitinib and tofacitinib is the inhibition of the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of rheumatoid arthritis and other autoimmune diseases.[2][3][4]
Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2][5] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[5][6] By inhibiting JAKs, these compounds block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[6]
Tofacitinib, for example, inhibits JAK1, JAK2, and JAK3, thereby modulating the signaling of various cytokines.[5] Peficitinib is also a pan-JAK inhibitor with moderate selectivity for JAK3.[7]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The in vivo efficacy data presented in this guide was generated using the adjuvant-induced arthritis (AIA) model in rats, a widely accepted preclinical model for studying rheumatoid arthritis.
Induction of Arthritis:
-
Adjuvant Preparation: A suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in incomplete Freund's adjuvant (IFA) or paraffin oil is prepared. A commonly used concentration is 10 mg/ml.[8]
-
Induction: A single subcutaneous injection of the complete Freund's adjuvant (CFA) is administered into the footpad or the base of the tail of susceptible rat strains (e.g., Sprague Dawley).[8][9][10] An injection volume of 0.05 ml to 0.1 ml is typically used.[8][10]
-
Disease Development: An acute inflammatory response is observed at the injection site within hours, peaking at 3-4 days.[8][10] Systemic polyarthritis, affecting the non-injected paws, typically develops around day 9-14 post-injection.[9][10]
Treatment Protocol:
-
Drug Administration: Peficitinib (3-30 mg/kg) or tofacitinib (1-10 mg/kg) is administered orally, typically once daily.[1] Treatment can be initiated either prophylactically (starting on the day of adjuvant injection) or therapeutically (after the onset of arthritis).[9]
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis is assessed regularly by scoring the degree of inflammation (redness and swelling) in each paw.
-
Paw Volume/Thickness: Paw volume is measured using a plethysmometer, or paw thickness is measured with calipers to quantify swelling.[9]
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and general health.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.[1]
-
Biomarker Analysis: Paw fluid or serum can be collected to measure the levels of inflammatory mediators such as cytokines (e.g., VEGF, PDGF), and matrix metalloproteinases.[1]
Caption: A generalized experimental workflow for the rat adjuvant-induced arthritis (AIA) model.
Conclusion
The available preclinical data demonstrates that this compound derivatives, exemplified by peficitinib and tofacitinib, are potent inhibitors of the JAK-STAT pathway with significant in vivo efficacy in a rat model of rheumatoid arthritis. While both compounds show comparable effects on the primary symptoms of arthritis, peficitinib may offer additional benefits in mitigating inflammation-associated bone and tissue damage, potentially through a broader mechanism of action. This comparative guide provides a foundation for researchers and drug developers to understand the in vivo performance of these compounds and to inform the design of future studies and the development of next-generation JAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jrheum.org [jrheum.org]
- 3. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptmasterguide.com [ptmasterguide.com]
- 6. youtube.com [youtube.com]
- 7. JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. inotiv.com [inotiv.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. By modifying the substitution pattern on this core, researchers have developed potent and selective inhibitors for various kinases, which are crucial regulators of cellular signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs, focusing on their activity as inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The key positions for modification are the C4-amino group, the C5-position of the pyrrole ring, and the N7-position of the pyrrole ring.
Substitutions at the C4-Position: The 4-amino group is a critical interaction point with the hinge region of many kinases. Modifications at this position are often achieved by introducing substituted anilino moieties. The nature of the substituent on the aniline ring can significantly impact potency and selectivity.
Substitutions at the C5-Position: The 5-position of the pyrrolo[2,3-d]pyrimidine core extends into the solvent-exposed region of the ATP-binding pocket of many kinases. Introducing various substituents at this position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also lead to additional interactions with the target protein.
Substitutions at the N7-Position: The N7-position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can influence the orientation of the molecule within the kinase's active site and can be tailored to exploit specific pockets or interactions.
The following table summarizes the quantitative SAR data for a series of this compound analogs as BTK and EGFR inhibitors.
| Compound | Core Structure | R1 (at C4-amino) | R2 (at C5) | R3 (at N7) | Target Kinase | IC50 (nM) | Reference |
| 1a | This compound | Phenyl | H | H | BTK | >1000 | [1][2] |
| 1b | This compound | 3-hydroxyphenyl | H | H | BTK | 520 | [1][2] |
| 1c (28a) | This compound | 3-(2-hydroxypropan-2-yl)phenyl | H | H | BTK | 3.0 | [2] |
| 2a | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-methoxyphenyl | H | H | EGFR | - | [3] |
| 2b (Compound 6) | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-methoxyphenyl | H | H | AURKA | single-digit µM | [3] |
| 3a | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | H | 2-methoxynaphthyl | cyclopropylmethyl | PfCDPK4 | 0.530 µM | [4] |
| 3b | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | H | 2-ethoxynaphthyl | cyclopropylmethyl | PfCDPK4 | 0.210 µM | [4] |
Key Findings from SAR Data:
-
For BTK inhibition, substitution at the meta-position of the C4-anilino ring is crucial. The introduction of a 3-(2-hydroxypropan-2-yl)phenyl group in compound 1c resulted in a significant increase in potency compared to the unsubstituted phenyl (1a ) or 3-hydroxyphenyl (1b ) analogs.[1][2]
-
The 7H-pyrrolo[2,3-d]pyrimidine scaffold can be adapted to target other kinases like EGFR and AURKA by modifying the C4-substituent.[3]
-
For PfCDPK4 inhibition, modifications at both the C5 and N7 positions are important. The combination of a 2-ethoxynaphthyl group at C5 and a cyclopropylmethyl group at N7 in compound 3b yielded the most potent inhibitor in that series.[4]
Experimental Protocols
This protocol describes a general method for determining the in vitro potency of compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase (e.g., BTK, EGFR)
-
Substrate peptide specific for the kinase
-
Test compounds (serially diluted in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of the kinase in kinase buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a mixture of the substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
Mandatory Visualizations
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
The following diagram illustrates a typical workflow for the screening and evaluation of kinase inhibitors.
Caption: Workflow for the identification of lead kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Approved Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This guide provides an objective comparison of the hypothetical kinase inhibitor, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, against established and approved kinase inhibitors. Due to the limited publicly available data on the specific kinase targets of this compound, this analysis focuses on kinases frequently targeted by its core scaffold, 7H-pyrrolo[2,3-d]pyrimidine. These include Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR). The data presented for approved inhibitors is collated from various independent studies to offer a broad perspective on their potency.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several approved kinase inhibitors against JAK3, BTK, and various forms of EGFR. These values represent the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% in in vitro assays.
Table 1: Comparative IC50 Values of JAK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Tofacitinib | JAK3 | 1[1] |
| JAK1 | 112[1] | |
| JAK2 | 20[1] | |
| Ruxolitinib | JAK1 | 3.3[1] |
| JAK2 | 2.8[1] | |
| JAK3 | 323[1] | |
| Baricitinib | JAK1 | 5.9[2] |
| JAK2 | 5.7[2] | |
| JAK3 | >400[2] | |
| Ritlecitinib | JAK3 | 33.1[3] |
| JAK1, JAK2, TYK2 | >10,000[3] |
Table 2: Comparative IC50 Values of BTK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Ibrutinib | BTK | 0.5 - 1.5[4] |
| Acalabrutinib | BTK | 5.1[4] |
| Zanubrutinib | BTK | 0.5[4] |
| Rilzabrutinib | BTK (in vitro) | 1.2[5] |
| Fenebrutinib | BTK | >100-fold selective vs. BMX, FGR, SRC[6] |
Table 3: Comparative IC50 Values of EGFR Inhibitors
| Inhibitor | Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | EGFR | Wild-Type | 15.5[7] |
| EGFR | L858R/T790M | 823.3[7] | |
| Erlotinib | EGFR | Wild-Type | 2[7] |
| PC-9 cells | exon 19 deletion | 7[8] | |
| Afatinib | EGFR | Wild-Type | 0.5[7] |
| EGFR | L858R | 0.4[7] | |
| EGFR | L858R/T790M | 10[7] | |
| Osimertinib | LoVo cells | Exon 19 deletion | 12.92[7] |
| LoVo cells | L858R/T790M | 11.44[7] | |
| LoVo cells | Wild-Type | 493.8[7] | |
| Dacomitinib | EGFR | Wild-Type | 6.0[9] |
| HER2 | - | 45.7[9] | |
| HER4 | - | 73.7[9] |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are generalized and can be adapted for specific kinases and inhibitors.
2.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example of this method.[10][11]
-
Materials:
-
Recombinant Kinase (e.g., JAK3, BTK, EGFR)
-
Kinase-specific peptide substrate
-
ATP
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the recombinant kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer. The optimal concentrations should be empirically determined, often near the Km for ATP.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2.2. Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase or its downstream substrate in a cellular context.
-
Materials:
-
Appropriate cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test Compound
-
Stimulating ligand (e.g., EGF for EGFR, anti-IgM for BTK)
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate ligand to induce kinase activation and phosphorylation (e.g., 100 ng/mL EGF for 5 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
-
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways and a generalized experimental workflow are provided below to aid in understanding the mechanism of action and the experimental design.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Confirming the on-target activity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in different cell lines
This guide provides a comparative analysis of the on-target activity of various derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine in different cell lines. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors, with different substitutions leading to potent and selective inhibition of a range of protein kinases involved in critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
On-Target Activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The on-target activity of several key 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is summarized below. These compounds have been evaluated for their inhibitory effects on various protein kinases and their subsequent impact on cancer cell proliferation.
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cell Line(s) | Observed Effect |
| GSK2606414 [1] | PERK | <10 | Human tumor xenograft | Inhibition of tumor growth[1] |
| AZD5363 [2] | Akt | 3-8 | Breast cancer xenograft | Inhibition of tumor growth[2] |
| AS1810722 [3] | STAT6 | 23 | Mouse asthmatic model | Inhibition of eosinophil infiltration[3] |
| PAK4 Inhibitor (5n) [4] | PAK4 | 0.4 | Not specified | Strong inhibitory capacity[4] |
| CDK2 Inhibitor (Cpd 6) [5] | CDK2 | 10 | COV318 | Submicromolar potency[5] |
Signaling Pathway and Experimental Workflow
To confirm the on-target activity of a kinase inhibitor, a series of experiments are typically performed. The general workflow involves biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a biological context.
Caption: Generalized signaling pathways targeted by 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.
Caption: A typical experimental workflow for validating the on-target activity of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are general protocols for key experiments.
In Vitro Kinase Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Target Phosphorylation
This method is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the selected cell line to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The on-target activity of these compounds is highly dependent on the nature and position of the substituents on the core structure. A systematic approach combining biochemical and cell-based assays is essential to confirm the on-target activity and to elucidate the mechanism of action of these promising therapeutic agents. The data and protocols presented in this guide provide a framework for the comparative evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense against potential exposure.
| PPE Category | Specification |
| Eye Protection | Wear tight-sealing safety goggles or a face shield if there is a risk of splashing. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene. Ensure glove integrity before use. |
| Body Protection | A laboratory coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | If handling the compound as a powder or in a poorly ventilated area where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The proper disposal of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine should be conducted systematically to maintain safety and adhere to regulatory standards.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including any contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.
-
This compound should be segregated into a designated, compatible, and clearly labeled hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
-
Container Management :
-
Ensure the waste container is compatible with this compound.
-
The container must be kept tightly sealed when not in use.
-
-
Labeling :
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the name of the principal investigator or laboratory supervisor.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
The use of secondary containment is recommended to contain any potential leaks.
-
-
Disposal of Empty Containers :
-
Any container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove any chemical residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air-dry, and with all labels defaced, it may be disposed of as regular trash, although institutional policies may vary and should be consulted.
-
-
Disposal Request and Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collection : Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
-
Personal Protective Equipment : Always wear the appropriate PPE during spill cleanup.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided is based on general safety principles for handling chemical compounds of a similar class. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
References
Personal protective equipment for handling 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a more robust material like neoprene or butyl rubber. Always inspect gloves for any signs of degradation before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure all necessary PPE is readily available and in good condition.
-
Conduct all handling operations within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Have an emergency spill kit readily accessible.
2. Weighing and Aliquoting:
-
Wear all required PPE as detailed in the table above.
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
Handle the compound gently to avoid generating dust.
-
Close the primary container tightly immediately after use.
3. In-Experiment Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
Keep all containers of the compound tightly closed when not in use.[1]
4. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[1][4]
-
Keep the container tightly closed and clearly labeled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect any unused or waste solid compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols to ensure full compliance with local, state, and federal regulations.[5]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
